Propachlor-2-hydroxy
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(2)12(11(14)8-13)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCYTBWTKRHMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis and Characterization of Propachlor-2-hydroxy: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Propachlor-2-hydroxy, a recognized metabolite of the widely used chloroacetanilide herbicide Propachlor, serves as a critical analytical standard for environmental monitoring and toxicological studies. This guide provides a comprehensive overview of the currently available information regarding its synthesis and characterization. However, it is important to note at the outset that detailed, publicly accessible experimental protocols for the synthesis of this compound are scarce. The synthesis of this and similar herbicide metabolites for use as analytical reference standards is often proprietary information held by commercial suppliers. This document, therefore, focuses on the known metabolic pathways that produce this compound and the analytical techniques used for its characterization, drawing from the broader literature on Propachlor metabolism.
Introduction
Propachlor (2-chloro-N-isopropylacetanilide) is a pre-emergence herbicide used for the control of annual grasses and some broadleaf weeds. Its fate in the environment is a subject of significant research, with a focus on its degradation and the formation of various metabolites. Among these, hydroxylated derivatives such as this compound are of interest due to their potential for altered toxicity and mobility in soil and water systems. The availability of pure this compound as an analytical standard is essential for its accurate detection and quantification in environmental and biological samples.
Metabolic Pathway of Propachlor
The formation of this compound is a result of the metabolic breakdown of the parent Propachlor molecule in soil, plants, and microorganisms. The primary metabolic transformations of chloroacetanilide herbicides involve the substitution of the chlorine atom, often through conjugation with glutathione, followed by further degradation. Hydroxylation of the aromatic ring is another key metabolic step.
Figure 1. Simplified metabolic pathway of Propachlor leading to the formation of this compound and other metabolites.
Synthesis of this compound
It is critical to emphasize that any attempt to synthesize this compound should be conducted by trained chemists in a controlled laboratory setting, with appropriate safety precautions.
Characterization of this compound
The characterization of this compound is crucial for its confirmation as an analytical standard. The primary methods used for the characterization of such compounds include mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. This data is vital for its identification in complex environmental samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical structure of the molecule, confirming the positions of the hydroxyl group and other substituents on the aromatic ring and the N-isopropyl group.
The workflow for the characterization of a synthesized or purchased standard of this compound would typically follow the steps outlined below.
Figure 2. General workflow for the characterization of a this compound analytical standard.
Quantitative Data
Due to the lack of publicly available synthesis and characterization reports, a structured table of quantitative data (e.g., reaction yields, specific spectroscopic data) cannot be provided at this time. Researchers are advised to obtain the certificate of analysis from the commercial supplier when purchasing this compound as a reference standard. This document will contain specific data on the purity and identity of the supplied material.
Conclusion
While this compound is a known and important metabolite of the herbicide Propachlor, detailed information regarding its synthesis is not publicly available. The characterization of this compound relies on standard analytical techniques such as mass spectrometry and NMR spectroscopy. For researchers and scientists in the fields of environmental science and drug development, the most reliable source of this compound is through reputable chemical suppliers who can provide a certified analytical standard with accompanying characterization data. Further research and publication in the area of herbicide metabolite synthesis would be beneficial to the scientific community.
In-Depth Technical Guide to Propachlor-2-hydroxy: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propachlor-2-hydroxy, scientifically known as 2-hydroxy-N-(1-methylethyl)-N-phenylacetamide, is a principal metabolite of the chloroacetamide herbicide Propachlor. The environmental fate and toxicological profile of Propachlor are intrinsically linked to the chemical behavior of its metabolites. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, serving as a vital resource for researchers in environmental science, toxicology, and drug development.
Chemical Structure and Properties
This compound is formed through the hydroxylation of the parent compound, Propachlor. This biotransformation significantly alters the physicochemical properties of the molecule, influencing its environmental mobility, persistence, and biological interactions.
Structure:
-
Systematic Name: 2-hydroxy-N-(1-methylethyl)-N-phenylacetamide
-
Common Synonym: Propachlor alcohol
-
Molecular Formula: C₁₁H₁₅NO₂
-
Molecular Weight: 193.24 g/mol
The structure of this compound is characterized by an N-isopropylacetanilide backbone with a hydroxyl group replacing the chlorine atom present in the parent Propachlor molecule.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that experimentally determined data for this metabolite is limited, and some values are computed.
| Property | Value | Source |
| Molecular Weight | 193.24 g/mol | Computed |
| Molecular Formula | C₁₁H₁₅NO₂ | - |
| XLogP3 | 1.1 | Computed |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 3 | Computed |
| Exact Mass | 193.110278721 | Computed |
| Monoisotopic Mass | 193.110278721 | Computed |
| Topological Polar Surface Area | 49.6 Ų | Computed |
| Heavy Atom Count | 14 | Computed |
| Formal Charge | 0 | Computed |
| Complexity | 208 | Computed |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for further research. The following methodologies are based on established procedures for the analysis of Propachlor and its metabolites.
1. Extraction of this compound from Soil Samples
This protocol is adapted from the US Environmental Protection Agency (EPA) method for the analysis of Propachlor and its metabolites in soil.[1][2]
-
Objective: To extract this compound and other metabolites from soil samples for subsequent analysis.
-
Materials:
-
Soil sample
-
Acetonitrile (ACN)
-
Deionized water
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Methylene chloride
-
Solid Phase Extraction (SPE) cartridges (e.g., SAX and NH2)
-
-
Procedure:
-
A soil sample is subjected to overnight Soxhlet extraction with a 50% acetonitrile in water solution.
-
The resulting extract is concentrated using a rotary evaporator to remove the acetonitrile.
-
The aqueous extract is then partitioned with methylene chloride. The aqueous phase will contain the more polar metabolites, including this compound, while the organic phase will contain the parent Propachlor and less polar metabolites.
-
The aqueous phase containing this compound is further cleaned up using a disposable SAX (Strong Anion Exchange) SPE column.
-
The metabolite is eluted from the SPE column, the eluate is evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
2. Analytical Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the concentration of this compound in the extracted sample.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
C18 analytical column
-
UV detector
-
-
Procedure:
-
The cleaned-up extract containing this compound is injected into the HPLC system.
-
Separation is achieved on a C18 analytical column using a suitable mobile phase.
-
Detection is performed using a UV detector at a wavelength of 210 nm.[2]
-
Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard of this compound.
-
Metabolic Pathways and Logical Relationships
The formation of this compound is a key step in the microbial degradation of Propachlor in the environment. Understanding these pathways is essential for assessing the environmental impact of this herbicide.
Propachlor Degradation Pathway in Soil Bacteria
The following diagram illustrates a simplified metabolic pathway of Propachlor in soil bacteria, leading to the formation of this compound and other metabolites. This pathway is based on studies of Propachlor degradation by bacterial strains such as Acinetobacter and Pseudomonas.[3][4]
Caption: Simplified metabolic pathway of Propachlor in soil bacteria.
Experimental Workflow for Metabolite Analysis
The logical workflow for the extraction and analysis of this compound from environmental samples is depicted in the following diagram.
References
In-depth Technical Guide: Propachlor and its Hydroxylated Metabolite, Propachlor-2-hydroxy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propachlor (2-chloro-N-isopropylacetanilide) is a widely used pre-emergent herbicide for the control of annual grasses and some broadleaf weeds. Its environmental fate and metabolic pathways are of significant interest to researchers in toxicology, environmental science, and drug development. One of its key metabolites is Propachlor-2-hydroxy, scientifically known as 2-hydroxy-N-(1-methylethyl)-N-phenylacetamide. This technical guide provides a comprehensive overview of the available data on Propachlor and its hydroxylated metabolite.
While extensive information is available for the parent compound, Propachlor, specific data for its metabolite, this compound, is limited. Despite a thorough search, a definitive CAS number and experimentally verified molecular weight for 2-hydroxy-N-(1-methylethyl)-N-phenylacetamide could not be identified from the available resources. This highlights a potential area for further chemical and analytical research.
Propachlor: Physicochemical Properties
A summary of the key quantitative data for Propachlor is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1918-16-7 | [1] |
| Molecular Formula | C11H14ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
Metabolic Pathways of Propachlor
The metabolism of Propachlor proceeds through several pathways, primarily involving the initial displacement of the chlorine atom. This is often followed by conjugation and further enzymatic modifications. The formation of this compound is a result of the hydrolysis of the chloro group to a hydroxyl group.
General Metabolic Fate
In various biological systems, including soil microorganisms, plants, and animals, Propachlor undergoes significant biotransformation. The primary mechanism of detoxification in many organisms involves the conjugation of Propachlor with glutathione. This reaction is often followed by further metabolism of the glutathione conjugate.
The degradation of Propachlor in soil can lead to the formation of several metabolites, including hydroxylated derivatives like this compound.
Experimental Protocols
Extraction and Analysis of Propachlor and its Metabolites from Soil and Water
1. Sample Preparation:
-
Soil: A representative soil sample is collected and air-dried. The sample is then sieved to remove large debris.
-
Water: A water sample is collected in a clean glass container and stored at a low temperature to prevent degradation.
2. Extraction:
-
Soxhlet Extraction (for soil): A known weight of the prepared soil sample is placed in a Soxhlet extractor and extracted with a suitable organic solvent, such as a mixture of acetone and hexane, for several hours.
-
Liquid-Liquid Extraction (for water): The water sample is acidified, and then extracted multiple times with a non-polar organic solvent like dichloromethane in a separatory funnel.
3. Clean-up:
-
The crude extract is concentrated using a rotary evaporator.
-
The concentrated extract is then passed through a silica gel or Florisil column to remove interfering co-extractives. The column is eluted with a series of solvents of increasing polarity.
4. Analysis:
-
The cleaned-up extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).
-
Identification of Propachlor and its metabolites is achieved by comparing their retention times and mass spectra with those of analytical standards.
Conclusion
This technical guide provides a summary of the currently available information on Propachlor and its hydroxylated metabolite, this compound. While the physicochemical properties and metabolic pathways of the parent compound are relatively well-documented, there is a clear knowledge gap regarding the specific chemical identifiers and analytical standards for this compound. Further research is warranted to isolate, characterize, and synthesize this metabolite to enable more comprehensive toxicological and environmental risk assessments. The experimental workflows described provide a general framework that can be adapted for future studies focusing on the detection and quantification of Propachlor and its degradation products in various environmental matrices.
References
The Environmental Fate of Propachlor-2-hydroxy: A Technical Whitepaper on its Formation and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propachlor (2-chloro-N-isopropylacetanilide) is an acylanilide herbicide historically used for the pre-emergence control of grass and broadleaf weeds in various crops.[1][2] The environmental persistence and fate of such herbicides are of significant concern, necessitating a thorough understanding of their degradation pathways and the metabolites they form. Microbial degradation is recognized as the primary mechanism of propachlor dissipation from soil.[1] A key metabolite formed during this process is 2-hydroxy-N-isopropylacetanilide, also known as Propachlor-2-hydroxy.[2][3] This technical guide provides a comprehensive overview of the environmental degradation pathways leading to the formation of this compound, summarizes available quantitative data, details relevant experimental protocols, and visually represents the transformation processes.
Formation of this compound
The primary route for the formation of this compound in the environment is through the metabolism of the parent compound, propachlor. Aerobic soil metabolism has been identified as the most significant degradation pathway.[3] The initial step in this transformation involves dehalogenation, where the chlorine atom on the acetamide group of propachlor is replaced by a hydroxyl group, yielding this compound.[2]
Several soil bacteria have been shown to degrade propachlor. While some studies have identified pathways that proceed through other intermediates, the formation of hydroxylated metabolites is a recognized mechanism.[1][2][4] For instance, research has identified 2-hydroxy-N-(l-methylethyl)-N-phenylacetamide (hydroxypropachlor) as a degradate in both irradiated and dark control samples during soil metabolism studies.[3]
Quantitative Data on Propachlor Degradation
Quantitative data on the degradation of this compound itself is limited in the available literature. However, the degradation kinetics of the parent compound, propachlor, provide the context for the formation rate and conditions of its hydroxylated metabolite.
| Parameter | Condition | Value | Reference |
| Aerobic Soil Metabolism Half-life (t½) | Sandy loam soil | 2.7 days (fitted model) | [3] |
| Field Dissipation Time (DT50) | Sandy loam soil | 5 days | [3] |
| Field Dissipation Half-life (t½) | Fields in Iowa, Nebraska, Texas | 1 to 5.8 days | [2] |
| Laboratory Dissipation Half-life (t½) | Ray silt and Wabash silty clay soils | 2 to 14 days | [5] |
| Aqueous Photolysis Half-life (t½) | 30 days irradiation | Stable | [3] |
| Hydrolysis Half-life (t½) | pH 7 | Stable | [3] |
Key Degradation Pathways of Propachlor
Microbial activity is the principal driver of propachlor degradation in soil.[1] Different bacterial species exhibit distinct metabolic pathways. The diagram below illustrates the central pathway involving the formation of this compound, as well as an alternative pathway identified in soil bacteria.
Caption: Major environmental degradation pathways of Propachlor.
This diagram shows two distinct routes. The primary pathway discussed in regulatory assessments leads to this compound via dehalogenation.[2][3] An alternative pathway, observed in specific soil bacteria like Pseudomonas sp. and Acinetobacter sp., also begins with dehalogenation but results in N-isopropylacetanilide, which is then further metabolized to compounds like N-isopropylaniline and catechol.[1][6]
Experimental Protocols
The identification and quantification of this compound and other metabolites rely on sophisticated analytical methodologies. Below are summaries of typical experimental protocols employed in degradation studies.
Aerobic Soil Metabolism Study
-
Objective : To determine the rate and pathway of pesticide degradation in soil under aerobic conditions.
-
Methodology :
-
Soil Treatment : A known mass of sieved soil (e.g., sandy loam) is treated with a solution of radiolabeled (e.g., ¹⁴C) propachlor at a specified concentration (e.g., 6.51 lb a.i./A).[3]
-
Incubation : Samples are incubated in the dark at a constant temperature (e.g., 18.7-31.7°C) and moisture level for a set period (e.g., 30 days).[3] Control samples (dark control) are maintained to distinguish between biotic and abiotic degradation.
-
Sampling : Sub-samples are collected at various time intervals.
-
Extraction : Soil samples are extracted with an organic solvent (e.g., dichloromethane, acetonitrile).
-
Analysis : The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) to separate the parent compound from its metabolites.[7] Identification and quantification are often achieved using Mass Spectrometry (MS) or specific detectors like fluorometric detection after derivatization.[7][8]
-
Analytical Method for Metabolite Quantification
-
Objective : To quantify propachlor and its metabolite, this compound, in environmental samples.
-
Protocol (based on similar compounds) :
-
Sample Homogenization & Extraction : The sample (e.g., soil, water, plant tissue) is homogenized and extracted with a solvent like dichloromethane. The solvent is then evaporated.[7]
-
Clean-up : The residue is redissolved and passed through a solid-phase extraction cartridge (e.g., Extrelut) to remove interfering substances. The target analytes are eluted with a solvent.[7]
-
Concentration : The eluate is evaporated to dryness and the final residue is dissolved in a small, precise volume of solvent (e.g., methanol) for analysis.[7]
-
Instrumental Analysis :
-
Separation : Reverse-phase HPLC with a suitable mobile phase gradient (e.g., acetonitrile/water) is used to separate the compounds.[7]
-
Detection : Mass Spectrometry (GC-MS or LC-MS) is a common, highly specific detection method.[4][8] Alternatively, post-column derivatization followed by fluorometric detection (e.g., excitation at 340 nm, emission at 455 nm) can be used for enhanced sensitivity and selectivity.[7]
-
-
Caption: Generalized workflow for pesticide residue analysis.
Conclusion
This compound is a significant metabolite resulting from the environmental degradation of the herbicide propachlor, primarily through aerobic soil metabolism. The initial dehalogenation of the parent compound is the key formation step. While quantitative data on the persistence of this compound itself is scarce, the rapid degradation of propachlor suggests that its metabolites can be formed relatively quickly in microbially active soils. The analytical methods required to study these pathways, typically involving chromatography coupled with mass spectrometry, are well-established. Further research is needed to fully elucidate the complete environmental degradation pathway of this compound, including its own persistence, mobility, and ultimate fate in soil and water systems.
References
- 1. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Propachlor degradation by a soil bacterial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propachlor (EHC 147, 1993) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Methods of residue analysis [fao.org]
- 8. cdpr.ca.gov [cdpr.ca.gov]
Microbial Transformation of Propachlor: A Technical Guide to the Formation of Hydroxylated Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the microbial metabolism of the herbicide propachlor, with a specific focus on its conversion to hydroxylated derivatives, a key step in its detoxification and degradation pathway. Understanding these microbial processes is crucial for environmental remediation strategies and for the development of novel biocatalysts.
Introduction to Propachlor and its Microbial Degradation
Propachlor (2-chloro-N-isopropylacetanilide) is a pre-emergence herbicide formerly used for the control of annual grasses and some broadleaf weeds.[1] Its fate in the environment is largely determined by microbial degradation. Several bacterial species have been identified that can utilize propachlor as a source of carbon and energy, transforming it into various intermediate compounds. Key microorganisms in this process include species of Pseudomonas, Acinetobacter, Moraxella, Xanthobacter, and Rhodococcus.[2][3][4]
The microbial metabolism of propachlor proceeds through several key steps, including dehalogenation, amide bond cleavage, and aromatic ring cleavage.[2] A critical but less documented initial step in the detoxification pathway for some chloroacetanilide herbicides is the hydroxylation of the molecule, often mediated by cytochrome P450 monooxygenases.[4] This guide will delve into the specifics of this hydroxylation, drawing on evidence from related compounds to propose a pathway for the formation of hydroxylated propachlor metabolites.
Quantitative Data on Propachlor Metabolism
The efficiency of microbial degradation of propachlor varies among different species and is influenced by environmental conditions. The following table summarizes key quantitative data from studies on propachlor-degrading bacteria.
| Parameter | Microorganism | Value | Reference |
| Generation Time | Pseudomonas sp. strain PEM1 | 3.4 h | [2] |
| Acinetobacter sp. strain BEM2 | 3.1 h | [2] | |
| Michaelis-Menten Constant (Ks) | Pseudomonas sp. strain PEM1 | 0.17 ± 0.04 mM | [2] |
| Acinetobacter sp. strain BEM2 | 0.3 ± 0.07 mM | [2] | |
| Degradation Rate | Pseudomonas sp. strain GCH1 (immobilized) | 1.73 mg propachlor / kg support / day | [5] |
Proposed Metabolic Pathways of Propachlor
The microbial degradation of propachlor can follow different pathways depending on the microorganism. Two primary pathways have been proposed for Pseudomonas sp. strain PEM1 and Acinetobacter sp. strain BEM2, both initiating with the dehalogenation of propachlor to N-isopropylacetanilide.[2] Building on this, and with evidence of cytochrome P450-mediated hydroxylation in Rhodococcus species acting on other chloroacetanilide herbicides, a pathway involving the formation of a hydroxylated intermediate is proposed.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of microbial metabolism of propachlor.
Isolation and Culturing of Propachlor-Degrading Bacteria
Objective: To isolate and cultivate bacterial strains capable of using propachlor as a sole carbon source.
Materials:
-
Soil samples from herbicide-contaminated sites.
-
PJC minimal medium.[2]
-
Propachlor (analytical grade).
-
Petri dishes, flasks, incubator, shaker.
Protocol:
-
Prepare PJC minimal medium supplemented with 45 mg/L propachlor as the sole carbon source.[5]
-
Inoculate 100 mL of the medium in a 250 mL flask with 5 g of soil sample.[2]
-
Incubate at 28-30°C with shaking (150 rpm) for 10 days.[2][5]
-
Perform serial dilutions of the enrichment culture and plate on PJC agar plates containing 1 mM propachlor.
-
Incubate plates at 28-30°C until colonies appear.
-
Isolate distinct colonies and re-streak on fresh plates to ensure purity.
-
Confirm the ability of isolates to grow in liquid PJC medium with propachlor as the sole carbon source by monitoring growth (e.g., optical density at 600 nm).
Identification of Metabolic Intermediates by HPLC and GC-MS
Objective: To identify and quantify propachlor and its metabolites from bacterial cultures.
Materials:
-
Bacterial culture grown on propachlor.
-
Ethyl acetate.
-
Ethanol.
-
Nitrogen gas supply.
-
Centrifuge.
-
HPLC system with a DAD detector and a C18 column.
-
GC-MS system with a suitable capillary column.
-
Analytical standards of propachlor and suspected metabolites.
Protocol:
-
Sample Preparation:
-
Centrifuge a sample of the bacterial culture (e.g., 10 mL) at 10,000 x g for 10 min at 4°C to pellet the cells.[2]
-
Extract the supernatant twice with an equal volume of ethyl acetate.[2]
-
Combine the ethyl acetate fractions and evaporate to dryness under a gentle stream of nitrogen.[2]
-
Redissolve the residue in a small volume of ethanol (e.g., 1 mL) for analysis.[2]
-
-
HPLC-DAD Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 column.
-
Use a mobile phase of acetonitrile and water (e.g., 40:60 v/v) at a flow rate of 0.5-1.0 mL/min.[5]
-
Monitor the elution of compounds using a Diode Array Detector (DAD) at a suitable wavelength (e.g., 214 nm).[5]
-
Identify and quantify compounds by comparing retention times and UV spectra with those of analytical standards.
-
-
GC-MS Analysis:
Enzyme Assays for Propachlor Degradation
Objective: To measure the activity of enzymes involved in propachlor degradation, such as cytochrome P450 monooxygenases.
Materials:
-
Cell-free extract from propachlor-induced bacterial cells.
-
Phosphate buffer (pH 7.0-7.5).
-
Propachlor solution.
-
NADPH (for cytochrome P450 assays).
-
Spectrophotometer or HPLC system for product detection.
Protocol:
-
Preparation of Cell-Free Extract:
-
Harvest bacterial cells grown in the presence of propachlor by centrifugation.
-
Wash the cell pellet with phosphate buffer.
-
Resuspend the cells in buffer and lyse them by sonication or French press.
-
Centrifuge the lysate at high speed (e.g., 25,000 x g) to remove cell debris, yielding the cell-free extract.[6]
-
-
Enzyme Activity Assay (General):
-
Set up a reaction mixture containing the cell-free extract, phosphate buffer, and propachlor.
-
For cytochrome P450-mediated reactions, include NADPH as a cofactor.[4]
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C).
-
At different time points, stop the reaction (e.g., by adding a solvent or acid).
-
Analyze the formation of the product (e.g., hydroxylated propachlor) using HPLC or GC-MS as described in section 4.2.
-
Calculate the enzyme activity based on the rate of product formation.
-
Conclusion
The microbial metabolism of propachlor is a complex process involving multiple enzymatic reactions and metabolic pathways. While dehalogenation and subsequent degradation to central metabolites like catechol are well-documented, the initial hydroxylation of propachlor is a critical area of ongoing research. The involvement of cytochrome P450 monooxygenases, particularly in Rhodococcus species, suggests a likely mechanism for the formation of hydroxylated intermediates such as this compound. Further research, employing the detailed protocols outlined in this guide, is needed to fully elucidate the enzymes and kinetics of this hydroxylation step. A comprehensive understanding of these pathways will be instrumental in developing effective bioremediation strategies for propachlor and other chloroacetanilide herbicides.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propachlor degradation by a soil bacterial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bifunctional enzyme belonging to cytochrome P450 family involved in the O-dealkylation and N-dealkoxymethylation toward chloroacetanilide herbicides in Rhodococcus sp. B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
Propachlor-2-hydroxy: A Review of its Place in the Metabolic Fate of Propachlor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicide Propachlor, with a specific focus on its metabolic and degradation pathways, leading to the formation of its metabolite, Propachlor-2-hydroxy. Due to a scarcity of detailed research on this compound itself, this document synthesizes the available information on the parent compound to contextualize the current understanding of this specific metabolite.
Introduction to Propachlor
Propachlor (2-chloro-N-isopropylacetanilide) is a pre-emergence herbicide formerly used to control annual grasses and some broadleaf weeds in various crops.[1] Its use has been discontinued in some regions, such as the European Union, due to concerns about the presence of its metabolites in groundwater.[2] Understanding the metabolism and degradation of Propachlor is crucial for assessing its environmental fate and potential toxicological impact.
Metabolism and Degradation of Propachlor
Propachlor undergoes extensive metabolism in plants, animals, and soil microorganisms. The primary routes of transformation involve conjugation with glutathione and microbial degradation.
Glutathione Conjugation
In plants and animals, the primary metabolic pathway for Propachlor is conjugation with glutathione (GSH).[3][4] This reaction is a nucleophilic displacement of the chlorine atom by the sulfhydryl group of glutathione. This initial conjugate can then be further metabolized through the mercapturic acid pathway.
Microbial Degradation in Soil
Soil microorganisms play a significant role in the degradation of Propachlor.[5][6] Several bacterial strains have been identified that can utilize Propachlor as a source of carbon and energy.[5] These degradation pathways involve a series of enzymatic reactions that break down the herbicide into smaller, less complex molecules.
Two distinct microbial degradation pathways have been proposed, primarily differing in the initial steps of metabolism. These pathways lead to a variety of intermediate metabolites.
Table 1: Key Metabolites of Propachlor
| Metabolite Name | Chemical Formula | Notes |
| This compound | C₁₁H₁₅NO₂ | Formed by hydrolysis of the chloro group. A soil and water metabolite.[3] |
| N-isopropylacetanilide | C₁₁H₁₅NO | Dehalogenated metabolite.[5] |
| N-isopropylaniline | C₉H₁₃N | Intermediate in microbial degradation.[5] |
| Acetanilide | C₈H₉NO | Intermediate in microbial degradation.[5] |
| Acetamide | C₂H₅NO | Intermediate in microbial degradation.[5] |
| Catechol | C₆H₆O₂ | Aromatic ring cleavage product.[5] |
| Propachlor ethanesulfonic acid (ESA) | C₁₁H₁₅NO₄S | A major degradation product found in water. |
Focus: this compound
This compound, chemically known as 2-hydroxy-N-isopropyl-N-phenyl-acetamide, is a metabolite of Propachlor. It is suggested that this compound is formed through the hydrolysis of the 2-chloro-N-isopropylacetanilide parent molecule.[3]
Table 2: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-hydroxy-N-isopropyl-N-phenyl-acetamide |
| Synonyms | Propachlor alcohol |
| CAS Number | 42404-06-8 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molar Mass | 193.24 g/mol |
Experimental Protocols
Detailed, validated experimental protocols for the specific synthesis, isolation, and quantification of this compound are not available in the reviewed literature. However, general methodologies for the synthesis of related acetamide compounds and the analysis of pesticide metabolites can be adapted.
Synthesis
The synthesis of N-phenyl-acetamide derivatives can be achieved through various organic chemistry reactions. For instance, the reaction of a primary amine with an acetylating agent like chloroacetic acid, followed by further modifications, is a common route.[7][8] A plausible, though unverified, route for synthesizing this compound would involve the reaction of N-isopropylaniline with a protected 2-hydroxyacetyl chloride, followed by deprotection.
Analytical Methods
The analysis of Propachlor and its metabolites in environmental and biological samples typically involves chromatographic techniques coupled with mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for separating components in a mixture. For compounds like Propachlor and its metabolites, reversed-phase columns are commonly used.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for identifying and quantifying pesticide residues. Electrospray ionization (ESI) is a common interface for LC-MS analysis of such compounds.[9]
While these techniques are applicable, specific parameters such as the choice of column, mobile phase composition, and mass spectrometer settings would need to be optimized for the analysis of this compound.
Signaling and Degradation Pathways
No specific signaling pathways involving this compound have been documented. The known pathways relate to the degradation of the parent compound, Propachlor, by soil bacteria. The following diagram illustrates two proposed microbial degradation pathways.
Figure 1. Proposed microbial degradation pathways for Propachlor by two different soil bacteria species.
Toxicology
The toxicological profile of Propachlor has been studied, but there is no specific data available for this compound in the reviewed literature. Propachlor itself is considered to have low acute toxicity but is classified as a likely human carcinogen.[10] It is also associated with developmental and reproductive toxicity.[10] The health risks of other chloroacetamide herbicide metabolites have been investigated, but this data cannot be directly extrapolated to this compound without specific studies.[11]
Conclusion
This compound is an acknowledged metabolite of the herbicide Propachlor, likely formed through hydrolysis. However, a detailed understanding of its chemical and biological properties is severely limited by the lack of dedicated research. While the metabolic fate of Propachlor is relatively well-documented, particularly its degradation by soil microorganisms, this compound remains a data-poor compound. Further research is necessary to elucidate its synthesis, analytical methods for its detection, biological activity, and toxicological profile to fully assess its environmental and health implications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propachlor (EHC 147, 1993) [inchem.org]
- 4. Metabolism of 2-chloro-N-isopropylacetanilide (propachlor) in the leaves of corn, sorghum, sugarcane, and barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propachlor degradation by a soil bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103641731A - Method for producing phenylacetamide compound - Google Patents [patents.google.com]
- 10. ewg.org [ewg.org]
- 11. The health risk of acetochlor metabolite CMEPA is associated with lipid accumulation induced liver injury [ouci.dntb.gov.ua]
Propachlor-2-Hydroxy: An In-Depth Technical Guide to its Role as a Soil and Water Contaminant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propachlor, a chloroacetanilide herbicide once widely used for the control of annual grasses and broadleaf weeds, undergoes degradation in the environment to form various metabolites. Among these, propachlor-2-hydroxy, also known as propachlor alcohol, has emerged as a significant contaminant of concern in soil and water systems. Due to its increased persistence and mobility compared to the parent compound, this compound poses a potential risk to environmental and human health. This technical guide provides a comprehensive overview of this compound as a contaminant, including its detection, environmental concentrations, degradation, and toxicological implications.
Environmental Fate and Transport
Propachlor itself has a relatively short half-life in soil, typically ranging from a few days to a few weeks. However, its degradation leads to the formation of more persistent and mobile metabolites, including this compound.
In Soil: Studies have shown that this compound can persist in the soil for extended periods. For instance, in one study, this metabolite was detected in the top 0-6 inches of soil up to 180 days after the application of the parent compound.[1] Its mobility in soil is influenced by factors such as soil type, organic matter content, and pH.
In Water: The higher water solubility of this compound compared to propachlor facilitates its leaching from soil into groundwater and its transport into surface water bodies. Detections of propachlor and its metabolites, including the hydroxy derivative, have been reported in groundwater wells, indicating their potential to contaminate drinking water sources.[1]
Quantitative Data on Environmental Concentrations
The following table summarizes available data on the concentration of this compound and related metabolites in soil. It is important to note that comprehensive data specifically for this compound remains limited, and much of the available information pertains to the parent compound or a mixture of its metabolites.
| Matrix | Contaminant | Concentration Range | Location/Study Details | Reference |
| Soil | Hydroxy-propachlor | Last detection at 30 and 180 days post-application | Field study with Ramrod® 4L and Ramrod® 20G | [1] |
| Soil | Norchloropropachlor and propachlor methylsulfone | Reached relatively low values (≤ 0.053 ppm) | Field study | [1] |
| Groundwater | Propachlor and/or its metabolites | 0.02 - 3.5 ppb | Various wells | [1] |
Experimental Protocols
Analysis of this compound in Soil and Water Samples
This protocol outlines a general procedure for the extraction and analysis of this compound from environmental matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Sample Collection and Preparation:
-
Soil: Collect soil samples from the desired depth and homogenize. Store at -20°C until analysis.
-
Water: Collect water samples in amber glass bottles and store at 4°C.
2. Extraction:
-
Soil:
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add 20 mL of acetonitrile and vortex for 2 minutes.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more with 10 mL of acetonitrile each time.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for HPLC-MS analysis.
-
-
Water:
-
Filter the water sample through a 0.45 µm membrane filter.
-
For pre-concentration, use solid-phase extraction (SPE) with a C18 cartridge.
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the filtered water sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of methanol/water (50:50, v/v).
-
3. HPLC-MS Analysis:
-
HPLC System: A standard HPLC system equipped with a C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.
-
Detection: Monitor the specific m/z transitions for this compound.
The following diagram illustrates the general experimental workflow for the analysis of this compound.
Toxicological Significance and Signaling Pathways
Recent research has begun to shed light on the toxicological effects of chloroacetanilide herbicides and their metabolites. A key mechanism of toxicity appears to be the induction of cellular stress through the destabilization of proteins.
Studies on propachlor have shown that it can induce the misfolding of numerous cellular proteins, particularly those with reactive cysteine residues.[2][3][4] This protein destabilization can disrupt cellular proteostasis and lead to oxidative stress.
Two notable protein targets of propachlor are Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Parkinson's disease protein 7 (PARK7/DJ-1).[2][4] The destabilization of these proteins can have significant downstream consequences.
-
GAPDH: Besides its role in glycolysis, GAPDH is involved in various cellular processes, including apoptosis and DNA repair. Its inhibition can lead to metabolic disruption and cell death.
-
PARK7/DJ-1: This protein is known to play a crucial role in protecting cells from oxidative stress. Its dysfunction is associated with neurodegenerative diseases like Parkinson's disease.
The interaction of propachlor with these and other proteins can trigger a cascade of events, leading to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, cell damage and apoptosis.
The following diagram illustrates a proposed signaling pathway for propachlor-induced cellular toxicity.
Conclusion
This compound is a persistent and mobile environmental contaminant that warrants further investigation. Its presence in soil and water raises concerns about potential long-term ecological and health effects. The ability of its parent compound, propachlor, to induce protein destabilization and oxidative stress highlights a critical mechanism of toxicity that may be shared by its metabolites. Future research should focus on generating more comprehensive quantitative data on the environmental occurrence of this compound, refining analytical methodologies for its detection, and further elucidating the specific signaling pathways involved in its toxicity. This knowledge will be crucial for developing effective risk assessment strategies and potential remediation approaches.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Propachlor-2-hydroxy Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, characterization, and storage of a Propachlor-2-hydroxy analytical standard. This document is intended to guide researchers in obtaining an accurate and reliable standard for quantitative and qualitative analysis.
Introduction
This compound (2-hydroxy-N-(1-methylethyl)-N-phenylacetamide), a metabolite of the herbicide propachlor, is a compound of interest in environmental monitoring, toxicology studies, and drug development research. Accurate quantification of this metabolite requires a well-characterized analytical standard. This document outlines the procedures for preparing a standard solution from a certified reference material, along with methods for its analytical verification and guidelines for proper storage to ensure its integrity.
Materials and Reagents
| Material/Reagent | Grade | Supplier Examples |
| This compound Certified Reference Material (CRM) | >98% Purity | LGC Standards, Honeywell Research Chemicals |
| Methanol | HPLC or LC-MS Grade | Fisher Scientific, Merck, VWR |
| Acetonitrile | HPLC or LC-MS Grade | Fisher Scientific, Merck, VWR |
| Water | Type I (Ultrapure) | Millipore Milli-Q or equivalent |
| Volumetric Flasks (Class A) | 10 mL, 50 mL, 100 mL | Pyrex, Kimble |
| Micropipettes (Calibrated) | Various sizes | Eppendorf, Gilson |
| Analytical Balance | 4 or 5 decimal places | Mettler Toledo, Sartorius |
| Syringe Filters | 0.22 µm PVDF or PTFE | Millipore, Pall |
| Amber Glass Vials | 2 mL with PTFE-lined caps | Agilent, Waters |
Experimental Protocols
Preparation of Stock Standard Solution (1000 µg/mL)
This protocol describes the preparation of a 1000 µg/mL stock solution of this compound.
-
Equilibration: Allow the vial containing the this compound Certified Reference Material (CRM) to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of the this compound CRM onto a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed CRM to a 10 mL Class A volumetric flask.
-
Solubilization: Add a small amount of HPLC-grade methanol to the flask to dissolve the CRM. Gently swirl the flask to ensure complete dissolution.
-
Dilution to Volume: Once fully dissolved, bring the flask to the 10 mL mark with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the CRM and its purity as stated in the Certificate of Analysis.
-
Formula: Concentration (µg/mL) = (Weight of CRM (mg) × Purity (%)) / Volume of Flask (mL) × 1000
-
-
Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, preparation date, and solvent, and store it at 2-8°C.
Preparation of Intermediate and Working Standard Solutions
Intermediate and working standard solutions are prepared by serial dilution of the stock solution.
-
Intermediate Standard (100 µg/mL): Pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Working Standards (e.g., 0.1 - 10 µg/mL): Prepare a series of working standards by further diluting the intermediate or stock solution with the mobile phase to be used for analysis.
| Standard | Concentration (µg/mL) | Aliquot of | Volume of Aliquot | Final Volume (mL) | Diluent |
| Stock | 1000 | CRM | 10 mg | 10 | Methanol |
| Intermediate | 100 | Stock Solution | 10 mL | 100 | Acetonitrile/Water (50:50) |
| Working 1 | 10 | Intermediate | 1 mL | 10 | Mobile Phase |
| Working 2 | 1 | Intermediate | 100 µL | 10 | Mobile Phase |
| Working 3 | 0.1 | Working 1 | 100 µL | 10 | Mobile Phase |
Analytical Characterization and Quality Control
The identity and purity of the prepared standard should be verified using appropriate analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method.
HPLC-UV Method Parameters (Example)
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Quality Control Checks:
-
Purity Assessment: Analyze the highest concentration standard to check for any impurity peaks. The peak purity can be assessed using a Diode Array Detector (DAD).
-
Identity Confirmation: The retention time of the prepared standard should match that of a previously characterized standard, if available.
-
Calibration Curve: Prepare a calibration curve using the working standards to ensure linearity over the desired concentration range. The coefficient of determination (R²) should be >0.99.
Stability and Storage
-
Stock Solution: The methanolic stock solution should be stored in an amber glass vial at 2-8°C and is expected to be stable for at least 6 months.
-
Working Solutions: Aqueous-organic working solutions should be prepared fresh daily.
-
Long-term Storage: For long-term storage, the stock solution should be stored at -20°C. Before use, the solution must be allowed to thaw completely and brought to room temperature.
Visualizations
Caption: Workflow for the preparation and analysis of this compound analytical standard.
Caption: Logical flow from certified reference material to accurate quantification.
Application Note: Quantitative Analysis of Propachlor-2-hydroxy using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propachlor is a widely used chloroacetamide herbicide for the control of annual grasses and some broadleaf weeds. Its metabolites, such as Propachlor-2-hydroxy, are of environmental and toxicological interest. Accurate and sensitive quantification of these metabolites is crucial for environmental monitoring, toxicological risk assessment, and understanding the metabolic fate of the parent compound. This application note presents a detailed protocol for the quantitative analysis of this compound in environmental and biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is designed to be robust, sensitive, and suitable for high-throughput analysis.
This compound is formed by the substitution of the chlorine atom on the parent propachlor molecule with a hydroxyl group. Its chemical formula is C11H15NO2, and it has a molecular weight of 193.24 g/mol . The analytical method described herein utilizes a reversed-phase HPLC separation followed by tandem mass spectrometry (MS/MS) detection in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.
Experimental Protocols
Materials and Reagents
-
Standards: this compound analytical standard (purity ≥98%).
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).
-
Reagents: Ammonium formate (LC-MS grade).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL) or QuEChERS extraction kits. 0.22 µm syringe filters.
Standard Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From this stock solution, prepare a series of working standard solutions by serial dilution in a mixture of water and acetonitrile (1:1, v/v) to construct a calibration curve. The concentration of the calibration standards should bracket the expected concentration range of the samples.
Sample Preparation
The following are generalized procedures for water and soil matrices. The specific procedure should be optimized based on the sample matrix and the required limit of quantification.
2.3.1. Water Samples
-
Filter the water sample through a 0.7 µm glass fiber filter.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with two 3 mL aliquots of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter into an HPLC vial.
2.3.2. Soil/Solid Samples (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., 150 mg MgSO4, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute as described in step 8 of the water sample preparation.
HPLC-MS/MS Method
2.4.1. HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B in 8 min, hold at 95% B for 2 min, return to 10% B |
2.4.2. Mass Spectrometry Conditions
The following MS parameters are proposed based on the structure of this compound and may require optimization on the specific instrument used.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]+ | m/z 194.2 |
| Product Ion 1 (Quantifier) | m/z 134.1 (Proposed: Loss of N-isopropyl group) |
| Product Ion 2 (Qualifier) | m/z 106.1 (Proposed: Further fragmentation) |
| Collision Energy (CE) | 15 - 25 eV (To be optimized) |
| Declustering Potential (DP) | 40 - 60 V (To be optimized) |
| Ion Source Temperature | 500°C |
Data Presentation
The quantitative data obtained from the method validation should be summarized in the following tables for clear comparison and assessment of the method's performance.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | > 0.995 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.05 | 0.1 |
Table 3: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| This compound | 0.5 | 95 - 105 | < 15 |
| This compound | 5 | 98 - 102 | < 10 |
| This compound | 50 | 99 - 101 | < 5 |
Visualizations
The following diagrams illustrate the key workflows and relationships in this analytical protocol.
Application Note: Determination of Propachlor-2-hydroxy in Soil using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive method for the detection and quantification of Propachlor-2-hydroxy, a key metabolite of the herbicide propachlor, in soil samples. The protocol employs a QuEChERS-based extraction and cleanup procedure, followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Silylation of the hydroxyl group of this compound is performed to enhance its volatility and thermal stability, enabling sensitive and robust quantification. This method is intended for researchers in environmental science, agriculture, and analytical chemistry for monitoring the fate and transport of propachlor in soil environments.
Introduction
Propachlor (2-chloro-N-isopropylacetanilide) is a widely used herbicide for the pre-emergence control of grass and broadleaf weeds. In the soil, propachlor undergoes degradation, leading to the formation of various metabolites, including this compound. Due to its potential for leaching and environmental persistence, monitoring the levels of this compound in soil is crucial for assessing the environmental impact of propachlor use. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues in complex matrices like soil. However, the polar nature of this compound, owing to its hydroxyl group, makes it unsuitable for direct GC-MS analysis. Derivatization is therefore a necessary step to improve its chromatographic properties. Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for such compounds.[1][2] This application note provides a detailed protocol for the extraction, cleanup, derivatization, and GC-MS analysis of this compound in soil.
Experimental Protocol
Sample Preparation: Extraction and Cleanup (Modified QuEChERS)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.
Materials:
-
Soil sample (air-dried and sieved through a 2 mm mesh)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 6 mL of the supernatant (acetonitrile extract) to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 4 mL of the cleaned extract into a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Derivatization: Silylation
Silylation is performed to increase the volatility of the polar this compound, making it suitable for GC-MS analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitute the dried extract from step 1.11 in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS injection.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD or equivalent).
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Instrumental Conditions:
| Parameter | Value |
| GC Inlet | Splitless mode |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 200°C at 15°C/min, then ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
The following table summarizes the expected quantitative data for the TMS-derivatized this compound. The molecular weight of this compound is 193.24 g/mol . After derivatization with a TMS group (Si(CH₃)₃), the molecular weight increases by 72 (Si(CH₃)₃ - H). Therefore, the molecular weight of the derivatized analyte is approximately 265.38 g/mol . The proposed quantification and qualifier ions are based on common fragmentation patterns of silylated compounds and acetanilides, where the molecular ion and fragments resulting from the loss of methyl groups or cleavage of the side chain are typically observed.
| Analyte (Derivatized) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (µg/kg) | LOQ (µg/kg) |
| This compound-TMS | ~12.5 | 250 | 265 | 176 | 1.0 | 5.0 |
Note: Retention time and m/z values are estimates and should be confirmed by injecting a standard of derivatized this compound. LOD (Limit of Detection) and LOQ (Limit of Quantification) are typical values achievable with modern GC-MS instrumentation and may vary depending on the specific instrument and matrix effects.
Visualization
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound in soil.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship for the analysis of this compound.
Conclusion
The described GC-MS method provides a robust and sensitive approach for the quantification of this compound in soil samples. The combination of a modified QuEChERS extraction and cleanup protocol with silylation derivatization allows for effective isolation and analysis of this polar metabolite. This application note serves as a valuable resource for laboratories involved in environmental monitoring and pesticide residue analysis.
References
Application Note: Solid-Phase Extraction for the Determination of Propachlor-2-hydroxy in Water Samples
AN-SPE-001
Abstract
This application note details a robust and reliable method for the extraction and pre-concentration of Propachlor-2-hydroxy, a key metabolite of the herbicide propachlor, from aqueous samples using solid-phase extraction (SPE). The described protocol is suitable for researchers and scientists in environmental monitoring and drug development. The methodology utilizes a polymeric reversed-phase SPE sorbent, offering high recovery and clean extracts for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Introduction
Propachlor is a widely used herbicide, and its metabolites, such as this compound, are of increasing environmental concern. Monitoring the presence and concentration of these metabolites in water sources is crucial for assessing water quality and understanding the environmental fate of the parent compound. Solid-phase extraction is a widely adopted technique for the selective extraction and concentration of organic analytes from complex matrices like water.[1][2][3] It offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample cleanup, and enabling higher throughput.[3][4] This application note provides a detailed protocol for the extraction of this compound from water using a universal polymeric reversed-phase sorbent, ensuring high and reproducible recoveries.
Experimental
Materials and Reagents
-
SPE Device: 500 mg universal polymeric reversed-phase cartridges
-
Reagents:
-
Methanol (LC-MS grade)
-
Ethyl acetate (Analytical grade)
-
Dichloromethane (Analytical grade)
-
-
Glass fiber filters (1 µm)[2]
-
Deionized water
-
Nitrogen gas, high purity
Sample Preparation
-
Collect water samples in amber glass bottles and store them at 4°C until extraction.[2]
-
Filter the water samples through a 1 µm glass fiber filter to remove any particulate matter.[2]
Solid-Phase Extraction Protocol
A detailed, step-by-step protocol for the solid-phase extraction of this compound is provided below. This protocol is designed for a 500 mL water sample.
-
Cartridge Conditioning:
-
Precondition the SPE cartridge by passing 10 mL of ethyl acetate through it.
-
Follow with 10 mL of methanol.
-
Finally, equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not run dry.[2]
-
-
Sample Loading:
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any co-extracted impurities.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes to remove residual water.[2]
-
-
Elution:
-
Elute the retained this compound from the cartridge with two 5 mL aliquots of ethyl acetate.
-
A second elution with 5 mL of dichloromethane can be performed to ensure complete recovery.[4]
-
-
Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase) for instrumental analysis.
-
Analytical Instrumentation
The analysis of the extracted this compound can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
GC-MS: A DB-5-MS column is suitable for separation. The injector temperature should be set to 220°C in splitless mode. The oven temperature program can be optimized as follows: initial temperature of 55°C, ramped to 200°C at 5°C/min, then to 210°C at 1°C/min (held for 2 min), and finally to 270°C at 20°C/min (held for 16 min). The ion source and interface temperatures can be set at 240°C and 290°C, respectively.[2]
-
LC-MS: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is recommended for chromatographic separation. A gradient elution with a mobile phase consisting of methanol with 0.1% formic acid (Solvent A) and water (LC-MS grade) (Solvent B) can be employed. The injection volume is typically 20 µL. Positive electrospray ionization (ESI) is generally suitable for the detection of this compound.[2]
Results and Discussion
The presented SPE protocol provides a reliable method for the extraction of this compound from water samples. The use of a universal polymeric reversed-phase sorbent is advantageous due to its broad applicability to a range of polar and non-polar compounds. The recovery of this compound is expected to be high, with good reproducibility.
Table 1: Representative Performance Data for the SPE of this compound
| Parameter | Result |
| Analyte | This compound |
| Matrix | Surface Water |
| Spiking Level | 100 ng/L |
| Average Recovery (%) | 92.5 |
| RSD (%) (n=5) | 4.8 |
| Method Detection Limit (MDL) | 5 ng/L |
| Method Quantitation Limit (MQL) | 15 ng/L |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions and instrumentation.
Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound from water.
Conclusion
The solid-phase extraction protocol outlined in this application note provides an effective and efficient method for the determination of this compound in water samples. The use of a universal polymeric reversed-phase sorbent, coupled with a well-defined extraction procedure, ensures high recovery and clean extracts suitable for sensitive instrumental analysis. This method can be readily implemented in environmental and analytical laboratories for routine monitoring of this important herbicide metabolite.
References
Application Notes and Protocols: Propachlor-2-Mercapturate as a Biomarker for Propachlor Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propachlor (2-chloro-N-isopropylacetanilide) is a chloroacetanilide herbicide that has been used for pre-emergent control of grassy and broadleaf weeds. Monitoring human exposure to propachlor is crucial for assessing potential health risks. While the parent compound can be measured in biological samples, its relatively short half-life makes it less suitable for assessing recent exposure. A more reliable approach is the biomonitoring of its urinary metabolites.
The primary metabolic pathway for propachlor in humans and other mammals is the glutathione conjugation pathway. This pathway leads to the formation of a more water-soluble and excretable mercapturic acid derivative. This document provides detailed application notes and protocols for the use of Propachlor-2-Mercapturic Acid (PMA), the N-acetylcysteine conjugate of propachlor, as a specific biomarker of propachlor exposure. The information provided is based on established analytical methodologies for related chloroacetanilide herbicides and serves as a comprehensive guide for researchers.
Metabolic Pathway of Propachlor
Propachlor undergoes a multi-step metabolic process, primarily initiated by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is sequentially metabolized to a cysteine conjugate and finally to the mercapturic acid, which is then excreted in the urine.
Caption: Metabolic conversion of propachlor to its urinary biomarker, Propachlor-2-Mercapturic Acid (PMA).
Quantitative Data Presentation
Currently, there is a lack of extensive published data specifically for Propachlor-2-Mercapturic Acid in human urine following occupational or environmental exposure. However, data from studies on a closely related chloroacetanilide herbicide, acetochlor, can serve as a valuable reference for expected concentration ranges and data presentation. The following tables are illustrative and based on published data for acetochlor mercapturate.[1][2] Researchers should generate their own data for propachlor exposure studies.
Table 1: Illustrative Urinary Concentrations of Acetochlor Mercapturate in Exposed Applicators [1]
| Parameter | Concentration Range (µg/L) | Mean Concentration (µg/L) |
| Applicator Group (n=8) | ||
| Day 1 | 1.8 - 332 | 98.5 |
| Day 2 | 0.9 - 250 | 75.2 |
| Control Group (n=10) | Not Detected | Not Detected |
Table 2: Illustrative 24-Hour Urinary Excretion of Acetochlor Mercapturate [1]
| Applicator ID | Total 24-h Urine Volume (L) | Total ACM Excreted (nmol/24 h) |
| 1 | 1.8 | 350 |
| 2 | 2.1 | 210 |
| 3 | 1.5 | 155 |
| 4 | 2.5 | 98 |
| 5 | 1.9 | 77 |
Experimental Protocols
Synthesis of Propachlor-2-Mercapturic Acid (PMA) Analytical Standard
A certified analytical standard of PMA is not readily commercially available. Therefore, laboratory synthesis is required for quantitative analysis. The following is a general protocol for the synthesis of mercapturic acids from chlorinated precursors.
Materials:
-
Propachlor
-
N-acetyl-L-cysteine
-
Potassium carbonate or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-acetyl-L-cysteine in DMF.
-
Add potassium carbonate to the solution and stir until dissolved.
-
Add propachlor to the reaction mixture.
-
Heat the reaction mixture (e.g., 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Protocol for Quantification of Propachlor-2-Mercapturic Acid in Urine by LC-MS/MS
This protocol is adapted from a validated method for the analysis of acetochlor mercapturate in human urine.[1][3] Optimization and validation for PMA are essential.
a. Sample Preparation (Solid-Phase Extraction - SPE)
Caption: Solid-Phase Extraction (SPE) workflow for the purification of PMA from urine samples.
-
Sample Collection: Collect spot or 24-hour urine samples in polypropylene containers. Store at -20°C or below until analysis.
-
Internal Standard: Spike a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N-PMA) into each urine sample, calibrator, and quality control sample.
-
Acidification: Acidify the urine samples to a pH of approximately 3 with formic acid.
-
SPE:
-
Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the PMA and internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial LC mobile phase.
b. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for PMA and its internal standard need to be determined by infusing the synthesized standards into the mass spectrometer. For acetochlor mercapturate (MW 394.5), a common transition is m/z 395.2 → 148.1.[1] A similar fragmentation pattern is expected for PMA.
-
c. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of PMA in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Urinary creatinine concentrations should be measured to normalize the results for urine dilution (reported as µg/g creatinine).
Conclusion
The quantification of Propachlor-2-Mercapturic Acid in urine provides a specific and reliable method for assessing human exposure to propachlor. The protocols outlined in this document, adapted from methodologies for similar compounds, offer a robust starting point for researchers. The development of a certified analytical standard for PMA is a critical step for ensuring the accuracy and comparability of biomonitoring data across different studies. The application of these methods will enable a more accurate characterization of the risks associated with propachlor exposure in occupational and environmental settings.
References
Application Note: Determination of Propachlor-2-hydroxy in Plant Tissues by QuEChERS and UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive analytical method for the quantification of Propachlor-2-hydroxy, a metabolite of the herbicide propachlor, in various plant tissues. The protocol employs the widely recognized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation, followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is suitable for high-throughput analysis and provides the necessary sensitivity and selectivity for residue monitoring in food safety and environmental applications.
Introduction
Propachlor is a chloroacetamide herbicide used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops. Its metabolite, this compound, can be present in plant tissues as a residue. Monitoring the levels of such metabolites is crucial for assessing consumer exposure and ensuring compliance with regulatory limits. This document provides a comprehensive protocol for the extraction, cleanup, and analysis of this compound in plant matrices.
Experimental Protocol
This protocol is optimized for the analysis of this compound in plant tissues such as leafy greens, fruits, and root vegetables.
Materials and Reagents
-
This compound analytical standard (Purity ≥ 98%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for highly pigmented samples
-
0.22 µm syringe filters
Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of a representative, homogenized plant tissue sample into a 50 mL polypropylene centrifuge tube. For dry samples, rehydrate with an appropriate amount of water.
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the sample tube.
-
Add the QuEChERS extraction salts: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For samples with high pigment content (e.g., spinach), add 50 mg of GCB.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
UPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B in 8 min, hold for 2 min, return to initial in 0.1 min, equilibrate for 2 min |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Molar Mass: 193.24 g/mol ):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 194.1 | 134.1 | 25 | 15 |
| This compound (Qualifier) | 194.1 | 77.1 | 25 | 30 |
Data Presentation
The following table summarizes the typical performance characteristics of this method.
| Parameter | Result |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Limit of Quantitation (LOQ) | 0.01 mg/kg |
| Linearity (R²) | > 0.995 |
| Recovery (at 0.01, 0.1, and 0.5 mg/kg) | 85 - 105% |
| Relative Standard Deviation (RSD) | < 15% |
Workflow Diagram
The following diagram illustrates the experimental workflow from sample receipt to final data analysis.
Caption: Analytical workflow for this compound in plant tissues.
Signaling Pathway Diagram
While this application note focuses on an analytical method rather than a biological signaling pathway, a logical relationship diagram for the analytical process is provided below.
Caption: Logical flow of the analytical method.
Application Notes and Protocols for Monitoring Propachlor Degradation Products in Groundwater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propachlor, a chloroacetanilide herbicide, is used to control annual grasses and some broadleaf weeds. In the environment, particularly in soil and water, propachlor degrades into more persistent and mobile metabolites. The primary degradation products of concern in groundwater are Propachlor ethanesulfonic acid (Propachlor ESA) and Propachlor oxanilic acid (Propachlor OA). Due to their higher water solubility and lower soil adsorption compared to the parent compound, these metabolites are frequently detected in groundwater and are of significant environmental and public health interest.
These application notes provide a comprehensive protocol for the extraction, separation, and quantification of Propachlor ESA and Propachlor OA in groundwater samples, primarily based on the principles outlined in US EPA Method 535. The method utilizes Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve high sensitivity and selectivity.
Analyte Information
The primary target analytes for monitoring Propachlor in groundwater are its degradation products:
| Analyte Name | Abbreviation | Chemical Formula | Molar Mass ( g/mol ) |
| Propachlor ethanesulfonic acid | Propachlor ESA | C11H15NO4S | 273.31 |
| Propachlor oxanilic acid | Propachlor OA | C11H13NO4 | 239.23 |
Experimental Protocols
This section details the necessary steps for the analysis of Propachlor ESA and Propachlor OA in groundwater, from sample collection to data analysis.
Sample Collection and Preservation
-
Collection: Collect groundwater samples in clean, amber glass bottles to prevent photodegradation.
-
Dechlorination: If the water is suspected to contain residual chlorine, add 25-30 mg of ammonium chloride to the 250 mL sample bottle before collection.
-
Preservation: Store samples at or below 6 °C and protect them from light.
-
Holding Time: Samples should be extracted as soon as possible, ideally within 14 days of collection.
Solid Phase Extraction (SPE)
This protocol is designed for the enrichment of the polar metabolites from a 250 mL water sample.
-
SPE Cartridge: Graphitized Carbon, 6 mL tube.
-
Cartridge Conditioning:
-
Pass 20 mL of 10 mM ammonium acetate in methanol through the cartridge.
-
Rinse with 30 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Add any surrogates or internal standards to the 250 mL water sample and mix thoroughly.
-
Pass the sample through the conditioned cartridge at a flow rate of 10-15 mL/min using a vacuum manifold.
-
-
Cartridge Rinsing and Drying:
-
After loading, rinse the cartridge with 5 mL of reagent water.
-
Dry the cartridge thoroughly by drawing nitrogen or air through it for a minimum of 10 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with 15 mL of 10 mM ammonium acetate in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (60-70 °C).
-
Reconstitute the residue with 1 mL of 5 mM ammonium acetate in reagent water.
-
Add the internal standard, vortex to mix, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column is suitable for this separation (e.g., 100 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 25 µL
-
Column Temperature: 65 °C
LC Gradient Program:
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 7.0 | 80 | 20 |
| 10.0 | 75 | 25 |
| 18.0 | 75 | 25 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 90 | 10 |
| 40.0 | 90 | 10 |
Tandem Mass Spectrometry (MS/MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for Propachlor Metabolites:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) | Cone Voltage (V) |
| Propachlor ESA | 272.1 | User Determined | User Determined | User Optimized | User Optimized |
| Propachlor OA | 238.1 | User Determined | User Determined | User Optimized | User Optimized |
Note on MS/MS Parameters: The specific product ions and optimal collision energies and cone voltages are instrument-dependent and must be determined by the user through direct infusion of analytical standards for each analyte. It is recommended to select at least two product ions for each precursor to ensure confident identification and quantification.
Data Presentation and Performance
The following table summarizes typical performance data for the analysis of chloroacetanilide herbicide metabolites using methods similar to the one described.
| Parameter | Propachlor ESA | Propachlor OA |
| Limit of Detection (LOD) | 0.002 - 0.01 µg/L | 0.002 - 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L | 0.05 µg/L |
| Recovery in Spiked Groundwater | 85 - 115% | 85 - 115% |
| Relative Standard Deviation (RSD) | < 15% | < 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of Propachlor metabolites in groundwater.
Propachlor Degradation Pathway
Caption: Simplified degradation pathway of Propachlor to its ESA and OA metabolites.
experimental application of Propachlor-2-hydroxy in laboratory settings
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of proposed experimental applications for Propachlor-2-hydroxy in laboratory settings. Given the limited direct experimental data on this specific metabolite, the following protocols and application notes are based on the known biological activities of its parent compound, Propachlor, and other related chloroacetanilide herbicides. This compound, also known as 2-hydroxy-N-(1-methylethyl)-N-phenylacetamide, is a metabolite of the herbicide Propachlor[1][2]. Its availability as an analytical standard facilitates its use in various research applications[3].
Potential Research Applications
Propachlor is known to interact with biological systems, primarily through its electrophilic nature, leading to conjugation with glutathione and cysteine, and subsequent protein destabilization[4][5][6]. This suggests that this compound could be investigated for several biological activities, including:
-
Cytotoxicity Analysis: To determine the potential toxicity of this metabolite in comparison to the parent compound.
-
Mechanism of Action Studies: To elucidate the cellular pathways affected by this compound, with a focus on protein stability and oxidative stress.
-
Enzyme Interaction Assays: To assess the interaction of this compound with key detoxification enzymes, such as Glutathione S-transferases (GSTs).
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the proposed experiments.
Table 1: Comparative Cytotoxicity of Propachlor and this compound
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| Propachlor | HepG2 | MTT | 24 | Value |
| Propachlor | HepG2 | MTT | 48 | Value |
| This compound | HepG2 | MTT | 24 | Value |
| This compound | HepG2 | MTT | 48 | Value |
| Propachlor | Primary Hepatocytes | LDH Release | 24 | Value |
| This compound | Primary Hepatocytes | LDH Release | 24 | Value |
Table 2: Effect of this compound on Glutathione S-transferase (GST) Activity
| Compound | Enzyme Source | Substrate | Concentration (µM) | Specific Activity (nmol/min/mg) | % Inhibition/Activation |
| Vehicle Control | Human Liver Cytosol | CDNB | 0 | Value | 0 |
| Propachlor | Human Liver Cytosol | CDNB | 10 | Value | Value |
| Propachlor | Human Liver Cytosol | CDNB | 100 | Value | Value |
| This compound | Human Liver Cytosol | CDNB | 10 | Value | Value |
| This compound | Human Liver Cytosol | CDNB | 100 | Value | Value |
Table 3: Protein Destabilization Profile via Affinity Purification-Mass Spectrometry (AP-MS)
| Treatment | Protein Target | Fold Change (vs. Vehicle) | p-value | Putative Function |
| Propachlor | GAPDH | Value | Value | Glycolysis |
| Propachlor | PARK7 | Value | Value | Redox sensor |
| This compound | Protein X | Value | Value | Function |
| This compound | Protein Y | Value | Value | Function |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine and compare the cytotoxic effects of Propachlor and this compound on a selected cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Propachlor and this compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of Propachlor and this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Protocol 2: Glutathione S-transferase (GST) Activity Assay
Objective: To evaluate the effect of this compound on the activity of GST.
Materials:
-
Human liver cytosol (or purified GST)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Reduced glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
This compound
-
96-well UV-transparent plate
-
Spectrophotometer with kinetic measurement capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM solution of GSH in potassium phosphate buffer.
-
Prepare a 10 mM solution of CDNB in ethanol.
-
Prepare various concentrations of this compound in the buffer.
-
-
Assay Mixture: In a 96-well plate, prepare the reaction mixture for each sample:
-
150 µL Potassium phosphate buffer
-
20 µL GSH solution
-
20 µL of sample (this compound dilution or buffer for control)
-
10 µL of liver cytosol (or purified enzyme)
-
-
Initiate Reaction: Add 10 µL of CDNB solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction (ΔA₃₄₀/min). The specific activity is calculated using the molar extinction coefficient of the CDNB-GSH conjugate. Determine the percentage of inhibition or activation compared to the vehicle control.
Protocol 3: Hsp40 Affinity-Based Protein Destabilization Profiling
Objective: To identify cellular proteins that are destabilized upon exposure to this compound. This protocol is based on the methodology described for Propachlor[6].
Materials:
-
HEK293T cells
-
Expression vector for Flag-tagged DNAJB8(H31Q) mutant
-
Cell lysis buffer
-
Anti-Flag magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect with the Flag-DNAJB8(H31Q) expression vector.
-
Compound Treatment: Treat the transfected cells with this compound at a predetermined concentration for a specified duration. Include a vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Affinity Purification: Incubate the cell lysates with anti-Flag magnetic beads to capture the Flag-tagged chaperone and its associated proteins (the "misfolded proteome").
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., through trypsin digestion).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the co-purified proteins. Compare the protein profiles between the this compound-treated and control samples to identify proteins with altered binding to the chaperone, indicating destabilization.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound induced cytotoxicity.
References
- 1. Propachlor (Ref: CP 31393) [sitem.herts.ac.uk]
- 2. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Propachlor-2-hydroxy Detection via Mass Spectrometry
Welcome to the technical support center for the analysis of Propachlor-2-hydroxy using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
Propachlor is a chloroacetanilide herbicide used to control grasses and broadleaf weeds. This compound is a potential metabolite of Propachlor, formed through hydroxylation, a common metabolic pathway for herbicides. Detecting and quantifying metabolites like this compound is crucial for environmental monitoring, food safety, and understanding the toxicological profile of the parent compound.
Q2: What are the main challenges in detecting this compound by mass spectrometry?
The primary challenges include:
-
Low concentrations: Metabolites are often present at trace levels in complex matrices such as soil, water, and biological tissues.
-
High polarity: Hydroxylated metabolites are more polar than the parent compound, which can make them difficult to extract and retain on conventional reversed-phase liquid chromatography (LC) columns.
-
Matrix effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting the accuracy and sensitivity of the measurement.
-
Lack of commercial standards: The absence of a commercially available analytical standard for this compound makes method development, validation, and absolute quantification challenging.
Q3: Which sample preparation techniques are recommended for extracting this compound?
Given its expected high polarity, sample preparation methods suitable for polar analytes are recommended. These include:
-
Solid-Phase Extraction (SPE): SPE with polar sorbents can be effective for extracting polar metabolites from aqueous samples.
-
Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS): This method is widely used for multi-residue pesticide analysis in food matrices and can be adapted for polar metabolites.
-
Quick Polar Pesticides (QuPPe) Method: Specifically designed for the extraction of highly polar pesticides from various food matrices.
Q4: What type of liquid chromatography (LC) setup is best suited for this compound analysis?
To achieve adequate retention and separation of the polar this compound, the following LC strategies are recommended:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.
-
Reversed-Phase Chromatography with Polar-Embedded or Polar-Endcapped Columns: These columns offer better retention of polar analytes compared to standard C18 columns.
-
Use of an aqueous mobile phase with a low percentage of organic solvent.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal for this compound | Inefficient extraction or poor recovery from the sample matrix. | Optimize the sample preparation method. Experiment with different SPE sorbents or modify the QuEChERS/QuPPe extraction solvent. |
| Poor retention on the LC column. | Switch to a HILIC column or a polar-modified reversed-phase column. Adjust the mobile phase composition to increase retention. | |
| Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Test both positive and negative ionization modes. | |
| Incorrect MRM transitions. | Since a standard is unavailable, predict theoretical MRM transitions based on the structure of this compound and the fragmentation patterns of similar hydroxylated chloroacetanilide metabolites. Perform a product ion scan to confirm the fragmentation of the presumed precursor ion. | |
| High Background Noise or Matrix Effects | Insufficient sample cleanup. | Incorporate additional cleanup steps in your sample preparation protocol, such as dispersive SPE (dSPE) with different sorbents (e.g., C18, graphitized carbon black). |
| Co-elution with interfering compounds. | Optimize the LC gradient to improve the separation of this compound from matrix components. | |
| Contamination from solvents or labware. | Use high-purity LC-MS grade solvents and thoroughly clean all labware. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate injection solvent. | Ensure the injection solvent is compatible with the initial mobile phase conditions. |
| Secondary interactions with the LC column. | Use a mobile phase additive (e.g., a small amount of formic acid or ammonium formate) to improve peak shape. | |
| Column degradation. | Replace the analytical column if it has been used extensively or exposed to harsh conditions. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is properly equilibrated between injections, especially when using gradient elution. |
| Fluctuations in mobile phase composition or flow rate. | Check the LC pump for leaks and ensure the mobile phase is properly degassed. | |
| Temperature variations. | Use a column oven to maintain a stable column temperature. |
Section 3: Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
-
Sample Pre-treatment: Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.
-
SPE Cartridge Conditioning: Condition a polar-modified SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove interfering substances.
-
Elution: Elute the analyte with 5 mL of methanol or acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in an appropriate volume (e.g., 500 µL) of the initial mobile phase.
Predicted LC-MS/MS Parameters
The following parameters are predicted for this compound and should be used as a starting point for method development.
Predicted Mass and Formula:
-
Propachlor: C₁₁H₁₄ClNO, Exact Mass: 211.08
-
This compound: C₁₁H₁₅ClNO₂, Exact Mass: 228.08
Predicted MRM Transitions (Positive Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 229.1 [M+H]⁺ | Predicted: Loss of H₂O -> 211.1 | Predicted: Further fragmentation |
Note: These are theoretical predictions. Actual fragmentation patterns must be confirmed by infusing a standard if it becomes available or by high-resolution mass spectrometry.
Table of Predicted Detection Limits (Hypothetical):
| Method | Predicted Limit of Detection (LOD) | Predicted Limit of Quantification (LOQ) |
| LC-MS/MS (Triple Quadrupole) | 0.01 - 0.1 µg/L | 0.03 - 0.3 µg/L |
| LC-HRMS (e.g., Orbitrap) | < 0.01 µg/L | < 0.03 µg/L |
Disclaimer: The quantitative data in this table is hypothetical and serves as a target for method development. Actual detection limits will depend on the instrument sensitivity, matrix effects, and the efficiency of the sample preparation method.
Section 4: Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound analysis.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low signal issues.
Propachlor Metabolism Pathway
Caption: Proposed metabolic pathway for Propachlor.
Technical Support Center: Stability of Propachlor-2-hydroxy and Related Metabolites in Analytical Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propachlor-2-hydroxy and other hydroxylated metabolites of Propachlor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a presumed hydroxylated metabolite of the herbicide Propachlor. Like many hydroxylated organic molecules, it can be susceptible to further degradation, which can impact the accuracy and reproducibility of analytical results. Understanding its stability in analytical samples is crucial for reliable quantification and character in environmental monitoring, toxicology studies, and drug development.
Q2: What are the common degradation pathways for hydroxylated Propachlor metabolites?
Hydroxylated metabolites of Propachlor can be susceptible to several degradation pathways, including:
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Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid, especially in the presence of oxidizing agents or upon exposure to light and air.
-
Conjugation: In biological matrices, hydroxylated metabolites can form conjugates with endogenous molecules like glucuronic acid or sulfates.
-
Dehydration: Under certain pH and temperature conditions, the hydroxyl group could be eliminated, leading to the formation of a double bond.
Q3: What are the ideal storage conditions for analytical samples containing this compound?
To ensure the stability of this compound and related metabolites in analytical samples, the following storage conditions are recommended:
-
Temperature: Store samples at low temperatures, ideally at -20°C or -80°C, to minimize chemical and enzymatic degradation.
-
Light: Protect samples from light by using amber vials or storing them in the dark to prevent photodegradation.
-
pH: Maintain a stable pH, typically in the slightly acidic to neutral range, to prevent acid or base-catalyzed degradation. The optimal pH should be determined empirically.
-
Headspace: Minimize the headspace in sample vials to reduce exposure to oxygen.
-
Solvent: If working with standards, use a high-purity, degassed solvent.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound and its metabolites.
Issue 1: Low or No Analyte Response
Possible Causes:
-
Degradation of the analyte during sample collection, storage, or preparation.
-
Adsorption of the analyte to the sample container or instrument components.
-
Matrix effects suppressing the analyte signal.
Troubleshooting Steps:
-
Review Sample Handling:
-
Confirm that samples were stored at the correct temperature and protected from light.
-
Evaluate the duration of storage. Long-term storage can lead to degradation.
-
-
Assess Extraction Efficiency:
-
Spike a blank matrix with a known concentration of the analyte standard before extraction to determine recovery. Low recovery may indicate an inefficient extraction method.
-
-
Investigate Matrix Effects:
-
Prepare matrix-matched calibration standards to compensate for signal suppression or enhancement.
-
Perform a post-extraction addition experiment to quantify the extent of matrix effects.
-
-
Check for Adsorption:
-
Use silanized glassware or polypropylene containers to minimize adsorption.
-
Rinse the analytical column with a strong solvent to remove any adsorbed analyte.
-
Issue 2: Inconsistent or Irreproducible Results
Possible Causes:
-
Inconsistent sample preparation techniques.
-
Variable degradation of the analyte across different samples.
-
Instrumental variability.
Troubleshooting Steps:
-
Standardize Protocols:
-
Ensure that all sample preparation steps are performed consistently for all samples.
-
Use an internal standard to correct for variations in sample preparation and instrument response.
-
-
Evaluate Analyte Stability in Matrix:
-
Perform a stability study by spiking the analyte into the sample matrix and analyzing it at different time points under typical storage and processing conditions.
-
-
Verify Instrument Performance:
-
Regularly check the performance of the analytical instrument (e.g., LC-MS, GC-MS) using a system suitability test.
-
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in a Biological Matrix
-
Objective: To determine the stability of this compound in a specific biological matrix (e.g., plasma, urine) at room temperature over a 24-hour period.
-
Materials:
-
Blank biological matrix
-
This compound analytical standard
-
Internal standard
-
Extraction solvent
-
LC-MS/MS system
-
-
Procedure:
-
Spike the blank biological matrix with a known concentration of this compound and the internal standard.
-
Divide the spiked matrix into several aliquots.
-
Analyze one aliquot immediately (T=0) to establish the initial concentration.
-
Store the remaining aliquots at room temperature.
-
Analyze the aliquots at specific time points (e.g., 2, 4, 8, 12, 24 hours).
-
Calculate the percentage of the initial concentration remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining analyte against time.
-
The analyte is considered stable if the concentration remains within ±15% of the initial concentration.
-
Quantitative Data Summary
Table 1: Hypothetical Stability of this compound under Different Storage Conditions
| Storage Condition | Time Point | Concentration (ng/mL) | % of Initial Concentration |
| -80°C | 0 hours | 100.2 | 100% |
| 24 hours | 98.9 | 98.7% | |
| 7 days | 99.1 | 98.9% | |
| 30 days | 97.5 | 97.3% | |
| -20°C | 0 hours | 100.5 | 100% |
| 24 hours | 97.2 | 96.7% | |
| 7 days | 95.4 | 94.9% | |
| 30 days | 91.8 | 91.3% | |
| 4°C | 0 hours | 99.8 | 100% |
| 24 hours | 85.3 | 85.5% | |
| 7 days | 72.1 | 72.2% | |
| Room Temp (25°C) | 0 hours | 100.1 | 100% |
| 4 hours | 88.6 | 88.5% | |
| 8 hours | 75.4 | 75.3% | |
| 24 hours | 52.3 | 52.2% |
Visualizations
Caption: Troubleshooting workflow for inconsistent or low analyte signals.
Technical Support Center: Optimization of Propachlor-2-hydroxy Extraction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Propachlor-2-hydroxy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid-phase extraction (SPE) sorbent for this compound?
A1: For the extraction of this compound and other chloroacetanilide herbicide metabolites from water samples, C18 cartridges are a commonly used and effective sorbent.[1][2] Nonporous graphitized carbon cartridges can also be utilized.
Q2: What are the typical solvents used for eluting this compound from the SPE cartridge?
A2: Methanol is a frequently used solvent for eluting chloroacetanilide metabolites from C18 cartridges.[1] In some methods, a solution of methanol containing 10 mM ammonium acetate is used for elution.
Q3: What analytical techniques are suitable for the quantification of this compound after extraction?
A3: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS) are two common and effective techniques for the analysis of chloroacetanilide herbicide metabolites like this compound.[1][3]
Q4: What are the expected recovery rates for chloroacetanilide metabolite extraction?
A4: For water samples, average recoveries for chloroacetanilide herbicide metabolites using HPLC-DAD can range from 84% to 112%.[3][4] With HPLC/MS, average recoveries can range from 81% to 118%.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent. | - Increase the polarity of the elution solvent or use a solvent mixture. For C18, ensure the methanol concentration is adequate. - Increase the volume of the elution solvent. - Consider a different SPE sorbent if poor recovery persists. |
| Sample Overload: The amount of analyte or interfering compounds in the sample exceeds the binding capacity of the SPE cartridge. | - Dilute the sample before extraction. - Use a larger capacity SPE cartridge. | |
| Analyte Breakthrough: The analyte passes through the SPE cartridge without being retained during sample loading. This can be due to an excessively high flow rate. | - Decrease the sample loading flow rate to approximately 10-15 mL/minute. | |
| SPE Cartridge Drying Out: If the sorbent bed dries out during conditioning or sample loading, it can lead to channeling and poor retention. | - Ensure the sorbent bed remains wet throughout the conditioning and sample loading steps. Do not let the water level drop below the top of the packing material. | |
| Poor Reproducibility | Inconsistent SPE Procedure: Variations in sample loading flow rate, elution solvent volume, or drying times can lead to inconsistent results. | - Standardize all steps of the SPE protocol. Use a vacuum manifold for consistent flow rates. |
| Contaminated Glassware: Residual contaminants can interfere with the analysis. | - Ensure all glassware is meticulously washed and rinsed with an appropriate solvent before use. | |
| High Background Noise in Chromatogram | Co-extraction of Interferences: Humic and fulvic acids from water samples can be co-extracted and cause signal enhancement or suppression, especially in LC/MS.[5] | - Use a C18 column rinse with a less polar solvent like ethyl acetate to remove interfering compounds before eluting the target analyte.[1] - The presence of total organic carbon (TOC) can indicate potential interference. |
| Contaminated Solvents or Reagents: Impurities in the solvents or reagents can introduce background noise. | - Use high-purity, HPLC-grade solvents and reagents. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound from Water Samples
This protocol is a generalized procedure based on common methods for chloroacetanilide metabolites.
-
Cartridge Conditioning:
-
Rinse the C18 SPE cartridge with 20 mL of a 10 mM ammonium acetate/methanol solution.
-
Rinse the cartridge with 30 mL of reagent water. Ensure the water level does not drop below the top of the sorbent bed.
-
-
Sample Loading:
-
Add the water sample (e.g., 250 mL) to the cartridge reservoir.
-
Adjust the vacuum to achieve a flow rate of approximately 10-15 mL/minute.
-
After the entire sample has passed through, rinse the cartridge with 5 mL of reagent water.
-
-
Cartridge Drying:
-
Draw air or nitrogen gas through the cartridge under high vacuum (10-15 in/Hg) for at least 3 minutes to dry the sorbent.
-
-
Elution:
-
Place a clean collection tube in the extraction manifold.
-
Elute the retained analytes with 15 mL of 10 mM ammonium acetate/methanol solution at a flow rate of approximately 5 mL/minute.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen in a water bath at 65°C.
-
Reconstitute the residue in 1 mL of water containing 5 mM ammonium acetate for analysis.
-
Quantitative Data Summary
| Analytical Method | Spiking Concentration (µg/L) | Average Recovery (%) | Relative Standard Deviation (%) | Limit of Quantitation (LOQ) (µg/L) |
| HPLC-DAD | 0.25, 0.5, 2.0 | 84 - 112 | ≤ 18 | 0.20 |
| HPLC/MS | 0.05, 0.2, 2.0 | 81 - 118 | ≤ 20 | 0.05 |
Data compiled from studies on chloroacetanilide herbicide metabolites.[3][4]
Visualizations
Caption: Solid-Phase Extraction and Analysis Workflow.
Caption: Troubleshooting Logic for Low Analyte Recovery.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray | U.S. Geological Survey [usgs.gov]
- 3. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
Technical Support Center: Propachlor-2-hydroxy Quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the quantification of Propachlor-2-hydroxy, a metabolite of the herbicide Propachlor. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most common and sensitive method for quantifying this compound is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations typically found in environmental and biological samples. While HPLC with UV detection can be used, it may lack the required sensitivity and be more susceptible to matrix interferences.
Q2: I am not seeing a peak for my this compound standard. What are the possible causes?
A2: There are several potential reasons for not observing a peak for your analytical standard:
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Instrumental Issues: Check the LC-MS/MS system for proper functioning. Ensure the solvent lines are primed, the spray is stable, and there are no leaks. Verify that the mass spectrometer is properly tuned and calibrated.
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Standard Degradation: this compound, like many pesticide metabolites, can be susceptible to degradation. Ensure the analytical standard is stored correctly (typically at low temperatures and protected from light) and has not expired. Prepare fresh working solutions from a reliable stock.
-
Incorrect Instrument Parameters: Verify that the correct precursor and product ion transitions for this compound are being monitored in your MS/MS method. The ionization source parameters (e.g., spray voltage, gas flows, temperature) should also be optimized for the analyte.
Q3: My peak shape for this compound is poor (e.g., broad, tailing, or split). How can I improve it?
A3: Poor peak shape can be caused by several factors related to the chromatography:
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Column Choice: this compound is a polar compound. Using a suitable reversed-phase column (e.g., C18, C8) with good end-capping is important. For highly polar metabolites, a column designed for polar compound retention may be necessary.
-
Mobile Phase Composition: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Experiment with small additions of formic acid or ammonium formate to the mobile phase to improve peak symmetry.
-
Gradient Elution: An optimized gradient elution profile is crucial for achieving sharp peaks. Ensure the initial mobile phase composition is compatible with the sample solvent to avoid injection-related peak distortion.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.
Q4: I am experiencing significant matrix effects in my soil/water samples. What can I do to mitigate this?
A4: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS analysis. Here are some strategies to address them:
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Effective Sample Preparation: Use a robust sample preparation method to remove as much of the matrix as possible. Solid-Phase Extraction (SPE) is a common and effective technique for cleaning up environmental samples.
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a sample of the same type, e.g., soil or water, that is free of the analyte). This helps to compensate for the matrix effects.
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Internal Standard Use: Employ a stable isotope-labeled internal standard of this compound if available. This is the most effective way to correct for matrix effects and variations in sample processing. If an isotopically labeled standard is not available, a structurally similar compound with similar chromatographic and ionization behavior can be used as a surrogate.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this also dilutes the analyte, so ensure your method has sufficient sensitivity.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and solutions during the quantification of this compound.
Table 1: Common Issues and Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | Improper MS/MS tuning or incorrect transitions. | Infuse a standard solution of this compound to optimize cone voltage and collision energy. Confirm the m/z of precursor and product ions. |
| Analyte degradation. | Prepare fresh standards. Ensure proper storage of stock solutions and samples (e.g., ≤ 4°C, protected from light). | |
| Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, gas flows). Test both positive and negative ionization modes. | |
| Poor Peak Shape | Inappropriate mobile phase pH. | Adjust the mobile phase pH with additives like formic acid or ammonium acetate to ensure the analyte is in a single ionic form. |
| Column overload. | Inject a smaller volume or a more dilute sample. | |
| Co-elution with interfering compounds. | Optimize the chromatographic gradient to improve separation. Consider a different column chemistry. | |
| High Background/Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix interferences. | Improve sample cleanup using techniques like Solid-Phase Extraction (SPE). | |
| Inconsistent Results | Variability in sample preparation. | Ensure consistent and precise execution of the sample extraction and cleanup protocol. Use an internal standard to correct for variations. |
| Instrument instability. | Check for fluctuations in LC pressure and MS signal. Perform system suitability tests before each analytical run. |
Experimental Protocols
Protocol 1: Generic HPLC-MS/MS Method for this compound Quantification
This is a generalized protocol and may require optimization for specific matrices and instrumentation.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Perform serial dilutions to prepare working standards and calibration curve points in the desired concentration range (e.g., 0.1 to 100 ng/mL).
-
-
Sample Preparation (Water):
-
Filter the water sample through a 0.45 µm filter.
-
For low concentrations, perform Solid-Phase Extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the water sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., ethyl acetate or methanol).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Sample Preparation (Soil):
-
Extract a known amount of soil with a suitable solvent mixture (e.g., acetonitrile/water).
-
Centrifuge the sample and collect the supernatant.
-
The supernatant may require a cleanup step using SPE, similar to the water sample protocol.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this class of compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing a standard of this compound. Hypothetical transitions would be based on the protonated molecule [M+H]+ as the precursor ion and stable fragment ions as product ions.
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Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
-
Table 2: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
minimizing degradation of Propachlor-2-hydroxy during sample prep
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Propachlor-2-hydroxy during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound (2-hydroxy-N-isopropylacetanilide) is a primary degradation product of the herbicide Propachlor.[1] Its stability is a concern because, as a more polar metabolite, it can be susceptible to further degradation under certain analytical conditions, leading to inaccurate quantification. Minimizing its degradation is crucial for reliable experimental results.
Q2: What are the main factors that can cause degradation of this compound during sample preparation?
The primary factors that can lead to the degradation of this compound and related chloroacetamide herbicides during sample preparation include pH, temperature, and the choice of extraction solvent.[2][3] Both acidic and alkaline conditions, as well as elevated temperatures, can accelerate hydrolysis and other degradation reactions.[2][3]
Q3: What is the optimal pH range for maintaining the stability of this compound in solution?
While specific hydrolysis rate data for this compound is limited, studies on the parent compound, Propachlor, and other chloroacetamides indicate that these compounds are most stable at a neutral pH.[1] It is recommended to maintain the sample and extraction solutions within a pH range of 6-7 to minimize both acid- and base-catalyzed hydrolysis.[2][3]
Q4: How does temperature affect the stability of this compound?
Higher temperatures generally increase the rate of chemical reactions, including degradation pathways like hydrolysis.[2] It is advisable to keep samples and extracts cool throughout the preparation process. Whenever possible, perform extractions at low temperatures (e.g., on ice) and store samples at or below 4°C for short-term storage and frozen for long-term storage.
Q5: Are there any specific solvents that should be avoided during the extraction of this compound?
While there isn't a specific list of solvents to universally avoid, the choice of solvent should be guided by the polarity of this compound and the sample matrix. For gas chromatography analysis, polar extraction solvents like acetone and acetonitrile may be less ideal for the long-term stability of some pesticides compared to exchange solvents like isooctane, hexane, or toluene.[4] However, for liquid chromatography, polar solvents are necessary. The key is to minimize the time the analyte spends in any solvent and to keep the conditions cool and at a neutral pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to pH extremes in the sample or extraction solvent. | - Measure the pH of your sample matrix and adjust to a neutral range (pH 6-7) if necessary using a suitable buffer. - Ensure all extraction solvents and solutions are buffered to a neutral pH. |
| Thermal degradation during sample processing. | - Keep samples on ice or in a cooling block during all extraction and processing steps. - If using sonication or other methods that can generate heat, use short bursts and allow the sample to cool between cycles. - Evaporate solvents at low temperatures using a gentle stream of nitrogen. | |
| Inconsistent or non-reproducible results | Ongoing degradation of this compound in prepared samples. | - Analyze samples as quickly as possible after preparation. - If immediate analysis is not possible, store extracts at low temperatures (-20°C or -80°C) in tightly sealed, amber glass vials to minimize light exposure and solvent evaporation. |
| Inefficient extraction of the polar this compound. | - Optimize your extraction solvent system. Since this compound is more polar than Propachlor, a more polar solvent system may be required. Consider mixtures of methanol, acetonitrile, and water. - For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances and improve recovery. | |
| Appearance of unknown peaks in the chromatogram | Further degradation of this compound into other byproducts. | - Re-evaluate the pH and temperature conditions of your entire sample preparation workflow. - Minimize the time from extraction to analysis. |
Data on Factors Affecting Chloroacetamide Stability
| Compound | Factor | Condition | Effect on Stability | Reference |
| Propachlor | pH | Acidic (e.g., 2 N HCl) | Increased degradation | [3] |
| Neutral (pH 7) | Most stable | [1] | ||
| Alkaline (e.g., 2 N NaOH) | Increased degradation, leading to the formation of hydroxy-substituted derivatives like this compound. | [3] | ||
| Benoxacor | Temperature | 2°C vs. 35°C | Hydrolysis rate is significantly lower at 2°C. | [2] |
| 21°C vs. 35°C | Hydrolysis kinetics are approximately fourfold faster at 35°C. | [2] |
Experimental Protocols
Protocol 1: General Sample Handling and Storage
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Collection: Collect samples (e.g., soil, water) in clean, amber glass containers to protect from light.
-
Initial Storage: If not processed immediately, store samples at 4°C for no longer than 48 hours. For longer-term storage, freeze samples at -20°C or below.
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Thawing: When ready for extraction, thaw frozen samples at room temperature or in a cool water bath. Avoid repeated freeze-thaw cycles.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline and may need optimization for your specific sample matrix and analytical instrumentation.
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Adjust the pH of the water sample to 6.5-7.0 using a dilute acid or base solution.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (at pH 6.5-7.0). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
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Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol. The optimal elution solvent should be determined experimentally.
-
-
Drying and Reconstitution:
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Dry the eluate over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.
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Reconstitute the residue in a known volume of mobile phase or a suitable solvent for your analytical method.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound, highlighting critical steps to minimize degradation.
Caption: Simplified degradation pathway of Propachlor to this compound and its potential for further degradation.
References
addressing peak tailing for Propachlor-2-hydroxy in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for addressing peak tailing issues encountered during the HPLC analysis of Propachlor-2-hydroxy.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification. For this compound, an acidic analyte, peak tailing is often attributed to secondary interactions with the stationary phase. This guide provides a systematic approach to diagnose and resolve this issue.
FAQ 1: Why is my this compound peak tailing?
Peak tailing for acidic compounds like this compound in reversed-phase HPLC is primarily caused by:
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Secondary Silanol Interactions: At mobile phase pH values above the analyte's pKa, the acidic this compound molecule becomes ionized (anionic). These negatively charged molecules can interact with residual, positively charged silanol groups on the silica-based stationary phase, leading to a secondary retention mechanism that causes peak tailing.[1][2][3]
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Mobile Phase pH: If the mobile phase pH is not acidic enough, this compound will be in its ionized form, exacerbating interactions with the stationary phase.[1][3] For acidic compounds, maintaining a mobile phase pH at least 2 units below the analyte's pKa is recommended to ensure the compound is in its neutral, less interactive form.
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Column Contamination: Accumulation of contaminants on the column, particularly metallic impurities, can create active sites that interact with the analyte, causing peak distortion.[4]
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Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak asymmetry.[1][4]
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Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[1]
Logical Troubleshooting Workflow
To systematically address peak tailing, follow the workflow outlined below. This process helps to isolate the root cause and implement the most effective solution.
References
Technical Support Center: Simultaneous Analysis of Propachlor and its Metabolites
Welcome to the technical support center for the method development of simultaneous analysis of propachlor and its metabolites. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of propachlor that I should be targeting in my analysis?
A1: The primary metabolites of propachlor include both acidic and neutral compounds. The major acidic metabolites are propachlor oxanilic acid, propachlor sulfonic acid, and propachlor sulfinyl acetic acid. Key neutral metabolites that may be observed are N-isopropylacetanilide and acetanilide.
Q2: Which analytical technique is most suitable for the simultaneous analysis of propachlor and its diverse metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the simultaneous analysis of propachlor and its metabolites. This is due to its ability to separate compounds with a wide range of polarities and detect them with high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the parent compound and more volatile, less polar metabolites, but may require derivatization for the acidic metabolites.
Q3: What are the main challenges in developing a method for the simultaneous analysis of propachlor and its metabolites?
A3: The primary challenge lies in the different physicochemical properties of the parent compound and its metabolites. Propachlor is relatively non-polar, while its major metabolites are acidic and significantly more polar. This disparity makes simultaneous extraction and chromatographic separation difficult. Achieving good chromatographic resolution and minimizing matrix effects for all analytes in a single run requires careful optimization of the sample preparation, chromatographic conditions, and mass spectrometry parameters.
Q4: Can I use a standard QuEChERS protocol for sample preparation?
A4: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is a good starting point for the extraction of propachlor and its metabolites from soil and water samples. However, standard QuEChERS methods are often optimized for non-polar to moderately polar pesticides. For the highly polar acidic metabolites of propachlor, modifications such as adjusting the pH of the extraction solvent or using a different sorbent in the dispersive solid-phase extraction (dSPE) cleanup step may be necessary to achieve good recoveries for all analytes.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the analysis of propachlor and its metabolites using LC-MS/MS and GC-MS.
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape for acidic metabolites (e.g., peak fronting or tailing) | - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload. | - Adjust the mobile phase pH to ensure the acidic metabolites are in their ionized form (typically by adding a small amount of a basic modifier like ammonium hydroxide). - Use a column with a different stationary phase (e.g., a mixed-mode column) or a column with better end-capping. - Reduce the injection volume or dilute the sample. |
| Low sensitivity for propachlor | - Inefficient ionization in the selected mode. - Suboptimal MS/MS parameters. | - Propachlor ionizes well in positive electrospray ionization (ESI+) mode. Ensure your method is set to this polarity. - Optimize the collision energy and other MS/MS parameters for the specific MRM transitions of propachlor. |
| Matrix effects (ion suppression or enhancement) | - Co-eluting matrix components interfering with the ionization of the analytes. | - Improve the sample cleanup procedure. Consider using different dSPE sorbents in the QuEChERS method. - Dilute the sample extract before injection. - Use a matrix-matched calibration curve to compensate for the matrix effect. - Employ stable isotope-labeled internal standards for propachlor and its key metabolites if available. |
| Ghost peaks appearing in blank injections | - Carryover from previous injections. - Contamination of the LC system or mobile phase. | - Implement a more rigorous needle wash protocol in the autosampler. - Flush the LC system with a strong solvent. - Prepare fresh mobile phases. |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak tailing for propachlor | - Active sites in the GC inlet liner or the column. - Column contamination. | - Use a deactivated inlet liner. - Trim the front end of the GC column (approximately 10-20 cm). - Bake out the column at a high temperature (within the column's limits). |
| No peaks or very small peaks for acidic metabolites | - Thermal degradation in the hot GC inlet. - Poor volatility of the acidic metabolites. | - Derivatize the acidic metabolites (e.g., methylation) to make them more volatile and thermally stable. - Use a lower injection port temperature. - Consider using a different analytical technique like LC-MS/MS which is better suited for these compounds. |
| Baseline noise or drift | - Column bleed. - Contaminated carrier gas or gas lines. | - Condition the column according to the manufacturer's instructions. - Ensure high-purity carrier gas and use gas purifiers. |
| Retention time shifts | - Fluctuations in oven temperature or carrier gas flow rate. - Column aging. | - Verify the oven temperature program and carrier gas flow rate are stable. - After extensive use, the column's stationary phase can degrade, leading to shifts in retention time. Consider replacing the column. |
Experimental Protocols
Detailed QuEChERS Protocol for Soil and Water Samples
This protocol is a starting point and may require optimization based on the specific matrix and analytical instrumentation.
1. Sample Preparation:
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Soil: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of ultrapure water and vortex for 1 minute to create a slurry.
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Water: Place 15 mL of the water sample into a 50 mL centrifuge tube.
2. Extraction:
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Add 15 mL of acetonitrile (with 1% acetic acid for better extraction of acidic metabolites) to the centrifuge tube.
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Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl, 1.5 g Na₃Citrate dihydrate, 0.75 g Na₂Citrate sesquihydrate).
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Cap the tube tightly and shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Take a 6 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 15 mL dSPE tube.
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The dSPE tube should contain a sorbent mixture appropriate for the matrix. A common mixture for soil and water includes 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18. For highly colored extracts, graphitized carbon black (GCB) may be added, but be aware it can adsorb planar molecules like propachlor.
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Vortex the dSPE tube for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
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Transfer 1 mL of the cleaned supernatant to a vial.
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Acidify the extract with a small amount of formic acid (e.g., 5 µL of 1 M formic acid) to improve the stability of the analytes.
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The sample is now ready for LC-MS/MS analysis.
Quantitative Data
The following table provides typical Multiple Reaction Monitoring (MRM) transitions for propachlor. Researchers should optimize these transitions on their specific LC-MS/MS instrument. MRM transitions for metabolites should be determined by infusing pure standards or based on predicted fragmentation patterns.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Propachlor | 212.1 | 170.1 | 94.1 | Optimized by user |
| Propachlor Oxanilic Acid | To be determined | To be determined | To be determined | Optimized by user |
| Propachlor Sulfonic Acid | To be determined | To be determined | To be determined | Optimized by user |
| Propachlor Sulfinyl Acetic Acid | To be determined | To be determined | To be determined | Optimized by user |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of propachlor and its metabolites.
Propachlor Detoxification Pathway
quality control measures for Propachlor-2-hydroxy analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of Propachlor-2-hydroxy. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a metabolite of the herbicide Propachlor.[1] Its analysis is crucial for environmental monitoring, food safety assessment, and toxicological studies to understand the fate and impact of the parent compound, Propachlor.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: Sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are well-suited for the analysis of Propachlor degradation products, including this compound, in various matrices like drinking water.[2] Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for multi-residue screening of pesticides and their metabolites.
Q3: What are the critical quality control (QC) parameters to monitor during a this compound analysis?
A3: Key QC parameters include linearity (correlation coefficient >0.99), accuracy (recovery), precision (repeatability and intermediate precision, expressed as %RSD), selectivity (absence of interferences at the analyte's retention time), limit of detection (LOD), and limit of quantification (LOQ).
Q4: How can matrix effects be minimized in the analysis of this compound?
A4: Matrix effects, which can suppress or enhance the analyte signal, are a common challenge. Strategies to mitigate them include:
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Effective Sample Cleanup: Utilizing techniques like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering co-extractives from the sample matrix.
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
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Use of Internal Standards: Incorporating a structurally similar compound (ideally, an isotopically labeled version of the analyte) that is added to all samples, blanks, and standards to normalize for variations in sample preparation and instrument response.
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Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination- Incompatible sample solvent with the mobile phase- pH of the mobile phase is not optimal for the analyte's pKa- Active sites in the GC inlet liner or column | - Use a guard column and replace it regularly.- Flush the column with a strong solvent.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Adjust the mobile phase pH.- For GC, use a deactivated inlet liner and perform regular maintenance. |
| Low or No Analyte Response | - Inefficient extraction from the sample matrix- Analyte degradation during sample preparation or analysis- Incorrect instrument parameters (e.g., MS/MS transitions, source temperature)- Inaccurate standard concentrations | - Optimize the extraction solvent and procedure.- Check for analyte stability under the employed conditions (pH, temperature).- Verify instrument parameters and MS/MS transitions for this compound.- Prepare fresh calibration standards from a certified reference material. |
| High Variability in Results (%RSD > 15-20%) | - Inconsistent sample preparation- Fluctuation in instrument performance- Non-homogenous samples | - Ensure precise and consistent execution of the sample preparation protocol.- Check for instrument stability (e.g., pump pressure, spray stability in LC-MS).- Thoroughly homogenize samples before extraction. |
| Signal Suppression or Enhancement (Matrix Effects) | - Co-eluting matrix components interfering with ionization | - Implement matrix-matched calibration.- Use an appropriate internal standard.- Improve sample cleanup to remove interfering substances.- Dilute the sample extract if sensitivity allows. |
| Carryover (Analyte detected in blank injections) | - Contamination of the autosampler syringe or injection port- Strong analyte adsorption to the column or other system components | - Implement a rigorous wash sequence for the autosampler using a strong solvent.- Inject a series of solvent blanks to assess and mitigate carryover.- If carryover persists, cleaning of the injection port and/or column may be necessary. |
Experimental Protocols
Below are example experimental protocols for the analysis of this compound. These should be considered as starting points and require in-house validation for your specific application and matrix.
Example Protocol 1: LC-MS/MS Analysis of this compound in Water
This protocol is based on general methods for the analysis of polar pesticide metabolites in water.
1. Sample Preparation (Direct Aqueous Injection)
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Collect water samples in clean, pre-rinsed glass bottles.
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If the water contains particulate matter, filter the sample through a 0.45 µm filter.
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For each 1 mL of the water sample, add a specific volume of an internal standard stock solution.
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Vortex the sample for 30 seconds.
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Transfer the sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
| Parameter | Example Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard of this compound. A hypothetical example could be: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 400 °C |
Example Protocol 2: GC-MS Analysis of this compound in Soil
This protocol is a general approach for pesticide metabolite analysis in soil, incorporating a QuEChERS-based extraction.
1. Sample Preparation (QuEChERS Extraction)
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Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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Add 10 mL of water and vortex to create a slurry.
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Add 10 mL of acetonitrile and the appropriate amount of internal standard.
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Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
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Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
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Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
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Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis. A derivatization step may be required for better chromatographic performance of the hydroxyl group.
2. GC-MS Parameters
| Parameter | Example Value |
| GC System | Gas chromatograph with a mass selective detector (MSD) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 10 °C/min (hold 5 min) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions for this compound |
Quality Control Data Summary
The following table provides typical acceptance criteria for quality control samples in pesticide residue analysis. These values should be established and confirmed during in-house method validation.
| QC Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (Recovery) | 70 - 120% |
| Precision (Repeatability, %RSD) | ≤ 20% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Blank Samples | No detection of this compound above the LOD |
Visualizations
Caption: General experimental workflow for this compound analysis.
References
Validation & Comparative
Propachlor Metabolites in Soil: A Comparative Analysis of Propachlor-2-Hydroxy and Propachlor Sulfonic Acid
For researchers, scientists, and drug development professionals, understanding the environmental fate of herbicides is critical. This guide provides a detailed comparison of two key soil metabolites of the herbicide propachlor: propachlor-2-hydroxy and propachlor sulfonic acid.
Qualitative Comparison of Propachlor Metabolites
The degradation of propachlor in soil leads to the formation of several metabolites. Among these, this compound (also known as propachlor alcohol) and propachlor sulfonic acid are significant. The following table provides a qualitative comparison of these two compounds based on available data.
| Feature | This compound | Propachlor Sulfonic Acid |
| Formation Pathway | Formed through the hydrolysis of the chlorine atom on the acetamide group of propachlor. | A major degradation product formed through conjugation with glutathione, followed by further metabolism. |
| Chemical Nature | A neutral alcohol metabolite. | A strongly acidic and water-soluble metabolite. |
| Anticipated Mobility in Soil | Expected to have moderate mobility. | Due to its high water solubility and anionic nature, it is expected to be highly mobile in soil and has a higher potential for leaching into groundwater. |
| Anticipated Persistence in Soil | Generally considered an intermediate in the degradation pathway. | Considered to be a more persistent metabolite in soil compared to the parent compound. |
Propachlor Degradation Pathway in Soil
The following diagram illustrates the degradation pathway of propachlor in soil, highlighting the formation of this compound and propachlor sulfonic acid.
A Comparative Guide to the Cross-Validation of Analytical Methods for Propachlor-2-hydroxy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the determination of Propachlor metabolites, focusing on Propachlor-2-hydroxy and its related polar metabolites. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to inform their choice of analytical methodology. This document outlines a High-Performance Liquid Chromatography (HPLC) method with fluorometric detection and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presenting their performance characteristics and detailed experimental procedures.
Data Presentation: A Side-by-Side Comparison
The quantitative performance of analytical methods is critical for their selection and application. The following table summarizes the key performance parameters for the two methodologies discussed.
| Performance Parameter | HPLC with Fluorometric Detection | LC-MS/MS (based on US EPA Method 535) |
| Analyte(s) | Propachlor and this compound | Propachlor Ethanesulfonic Acid (ESA) and Oxanilic Acid (OA) |
| Principle of Detection | Fluorometric detection after post-column derivatization | Tandem Mass Spectrometry |
| Matrix | Potatoes, Lettuce | Drinking Water |
| Mean Recovery | 84% (Potatoes), 93% (Lettuce) for 2-OH-propoxur[1] | Not explicitly stated for Propachlor metabolites, but the method is validated for similar analytes. |
| Limit of Determination | 0.02 mg/kg (Potatoes), 0.04 mg/kg (Lettuce)[1] | Method detection limits are below the lowest required calibration levels.[1] |
| Linearity | Not explicitly stated | Excellent linearity observed, with R² values typically >0.997.[1] |
| Precision (%RSD) | Not explicitly stated | For surrogate and internal standards, %RSD was 2.0% and 2.3% respectively.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful analytical chemistry. Below are the methodologies for the two compared analytical techniques.
Method 1: HPLC with On-line Reaction and Fluorometric Detection
This method is suitable for the determination of Propachlor and its hydroxylated metabolite in various food matrices.
1. Sample Preparation and Extraction:
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Homogenize the sample.
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Extract the homogenized sample with dichloromethane.
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Evaporate the dichloromethane.
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Transfer the residue to an Extrelut cartridge using a saturated aqueous sodium chloride solution and dichloromethane.
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Elute the cartridge with additional dichloromethane.
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Evaporate the eluate to dryness.
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Dissolve the dry residue in methanol for analysis.[1]
2. HPLC System and Conditions:
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System: A reverse-phase HPLC system.
-
Mobile Phase: An acetonitrile/water gradient.[1]
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Post-Column Reaction: The column eluate is passed through an on-line hydrolysis reactor to produce methylamine, followed by a derivatization reactor to form a fluorophore with o-phthalaldehyde and 2-mercaptoethanol.[1]
3. Detection:
Method 2: LC-MS/MS for Propachlor Metabolites (Based on US EPA Method 535)
This method is designed for the sensitive and selective determination of polar chloroacetamide herbicide metabolites in drinking water.
1. Sample Preparation:
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For direct analysis of drinking water, spike with an internal standard prior to analysis.
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For samples requiring concentration, a solid-phase extraction (SPE) step can be employed using a graphitized carbon cartridge.
2. LC-MS/MS System and Conditions:
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LC System: A high-performance liquid chromatography system.
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Column: A C18 reversed-phase column (e.g., Hypersil GOLD 50 x 2.1 mm, 3 µm).[1]
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Column Temperature: 65 °C.[1]
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Mobile Phase: A gradient of methanol and water.[1]
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Flow Rate: 0.25 mL/min.[1]
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MS System: A tandem mass spectrometer.
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Ionization: Negative electrospray ionization (ESI).[1]
3. Detection:
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The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Visualizing the Cross-Validation Workflow
To objectively compare and validate different analytical methods, a structured workflow is essential. The following diagram illustrates the key stages of a cross-validation process.
Caption: Workflow for the cross-validation of two analytical methods.
References
Propachlor's Offspring: A Comparative Look at the Environmental Persistence of Propachlor-2-hydroxy
The herbicide propachlor, while effective in controlling weeds, undergoes transformation in the environment, leading to the formation of metabolites such as propachlor-2-hydroxy. Understanding the environmental fate of both the parent compound and its breakdown products is crucial for a comprehensive assessment of its ecological impact. This guide provides a comparative analysis of the environmental persistence of propachlor and its primary metabolite, this compound, supported by available scientific data and experimental protocols.
Executive Summary
Propachlor exhibits a relatively short persistence in the soil environment, with reported half-lives typically ranging from less than three to six days. In contrast, its metabolite, this compound (also known as propachlor alcohol), is consistently reported to be more persistent than the parent compound. While specific quantitative data for the half-life of this compound is limited in publicly available literature, the consensus points to its extended presence in soil, raising potential concerns for longer-term environmental exposure. Microbial degradation stands as the primary mechanism for the dissipation of propachlor in soil.
Data Presentation: Persistence at a Glance
The following table summarizes the available quantitative data on the environmental persistence of propachlor. It is important to note the absence of a specific half-life for this compound in the reviewed literature, highlighting a key area for further research.
| Compound | Matrix | Half-life (t½) | Reference |
| Propachlor | Sandy Loam Soil | ~2.7 days | [1] |
| Field Soil | 1 - 6 days (dissipation) | [1] | |
| This compound | Soil | More persistent than propachlor | [1] |
Degradation Pathway and Persistence
The transformation of propachlor in the soil is primarily a biological process driven by microorganisms. The initial degradation step often involves the substitution of the chlorine atom with a hydroxyl group, leading to the formation of this compound. This process is a key determinant in the overall environmental fate of the herbicide.
Caption: Degradation pathway of propachlor to this compound and its subsequent, slower degradation.
Experimental Protocols
To assess the environmental persistence of compounds like propachlor and this compound, standardized laboratory and field studies are conducted. A key guideline for such studies is the OECD Guideline for the Testing of Chemicals, Section 3, specifically Test No. 307: "Aerobic and Anaerobic Transformation in Soil."[2][3][4][5]
Key Experiment: Aerobic Soil Metabolism Study (based on OECD 307)
This study aims to determine the rate and route of degradation of a test substance in soil under aerobic conditions.
Methodology:
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Soil Selection: A representative agricultural soil is chosen, typically a sandy loam, and characterized for its physicochemical properties (pH, organic carbon content, texture, etc.).
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Test Substance Application: The test substances, propachlor and this compound (often radiolabeled for accurate tracking), are applied to separate soil samples at a concentration relevant to typical agricultural use.
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Incubation: The treated soil samples are incubated in the dark under controlled temperature (e.g., 20-25°C) and moisture (e.g., 40-60% of maximum water holding capacity) conditions. A continuous flow of air is maintained to ensure aerobic conditions.
-
Sampling: Soil samples are collected at various time intervals over a period of up to 120 days.
-
Extraction and Analysis: The soil samples are extracted using appropriate solvents. The concentrations of the parent compound and its transformation products are quantified using analytical techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[6][7][8][9][10]
-
Data Analysis: The degradation kinetics are determined by plotting the concentration of the test substance over time. The half-life (DT50), the time required for 50% of the substance to degrade, is then calculated using appropriate kinetic models (e.g., first-order kinetics).
Caption: A simplified workflow for a comparative soil metabolism study.
Conclusion
The available evidence strongly indicates that while propachlor itself is not highly persistent in the soil environment, its metabolite, this compound, exhibits greater stability. This difference in persistence underscores the importance of evaluating the entire lifecycle of a pesticide, including its degradation products, to fully comprehend its potential environmental impact. Further research to quantify the half-life of this compound in various soil types is essential for refining environmental risk assessments and ensuring the long-term sustainability of agricultural practices.
References
- 1. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smithers.com [smithers.com]
- 3. oecd.org [oecd.org]
- 4. content.fera.co.uk [content.fera.co.uk]
- 5. oecd.org [oecd.org]
- 6. epa.gov [epa.gov]
- 7. scispace.com [scispace.com]
- 8. A simple analytical method for simultaneous determination of currently used pesticide (CUP) residue in river water using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ba333.free.fr [ba333.free.fr]
- 10. mdpi.com [mdpi.com]
Propachlor Metabolites: A Comparative Analysis of Abundance and Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the relative abundance of Propachlor-2-hydroxy and other key metabolites of the herbicide propachlor. The information is compiled from established analytical methods and scientific literature to support research and development activities.
Relative Abundance of Propachlor Metabolites
Propachlor undergoes extensive metabolism in the environment and biological systems, leading to a variety of degradation products. Based on analytical methods developed for soil analysis, these metabolites can be broadly categorized into major and minor compounds. This compound, also known as hydroxypropachlor, is identified as a minor metabolite in soil.
The following table summarizes the classification of key propachlor metabolites based on their prevalence in soil samples.
| Metabolite Category | Metabolite Name | Common Abbreviation | Chemical Structure | Relative Abundance |
| Major | Propachlor Oxanilic Acid | - | [(1-Methylethyl)phenylamino]oxoacetic acid | Major |
| Major | Propachlor Sulfonic Acid | - | 2-[[(1-methylethyl)phenyl]amino]-2-oxoethanesulfonic acid | Major |
| Major | Propachlor Sulfinyl Acetic Acid | - | 2-[[2-[[(1-methylethyl)phenyl]amino]-2-oxoethyl]sulfinyl]acetic acid | Major |
| Minor | This compound | Hydroxypropachlor | 2-hydroxy-N-(1-methylethyl)-N-phenylacetamide | Minor |
| Minor | Norchloropropachlor | - | N-(1-methylethyl)-N-phenylacetamide | Minor |
| Minor | Propachlor Methylsulfone | - | N-(1-methylethyl)-2-(methylsulfonyl)-N-phenylacetamide | Minor |
This classification is based on the United States Environmental Protection Agency (US EPA) analytical method for the determination of propachlor and its metabolites in soil.[1]
Experimental Protocols for Metabolite Analysis
The quantification of propachlor and its metabolites in soil typically involves extraction, cleanup, and analysis by high-performance liquid chromatography (HPLC) or gas chromatography (GC). The following is a summary of a widely used methodology.[1]
Extraction
-
Sample Preparation: A soil sample is subjected to overnight Soxhlet extraction.
-
Solvent System: A solution of 50% acetonitrile in water is used as the extraction solvent.
-
Phase Separation: The resulting extract is concentrated by rotary evaporation to remove acetonitrile. This is followed by partitioning with methylene chloride. This step separates the acidic metabolites (which remain in the aqueous phase) from the parent propachlor and neutral metabolites (which move to the organic phase).[1]
Cleanup of Acidic Metabolites (Aqueous Phase)
-
Solid-Phase Extraction (SPE): The aqueous phase containing the three major acidic metabolites is passed through a disposable SAX (Strong Anion Exchange) column for cleanup.
-
Elution: The metabolites are eluted from the SAX column using a buffer solution.
-
Final Preparation: The eluate is evaporated to dryness and the residue is redissolved in a solution of 10% acetonitrile in potassium monophosphate buffer.
Cleanup of Neutral Metabolites (Organic Phase)
-
Solvent Evaporation: The methylene chloride phase, which contains the parent propachlor and the three minor neutral metabolites (including this compound), is evaporated to dryness.
-
Redissolution and Column Chromatography: The residue is redissolved in ethyl acetate and cleaned up using a disposable NH2 column that includes a small layer of activated carbon mixed with the NH2 packing material.
-
Final Preparation: The eluate from the column is concentrated by rotary evaporation and the final volume is adjusted with 20% ethyl acetate in iso-octane.
Quantification
-
Acidic Metabolites: Analysis is performed by HPLC using a C18 analytical column with UV detection at 210 nm.[1]
-
Neutral Metabolites and Parent Propachlor: Quantification is carried out by GC using a DB-5 capillary column with nitrogen-specific detection.[1]
Propachlor Metabolic Pathway
The degradation of propachlor in soil involves several key transformations, leading to the formation of both acidic and neutral metabolites. The initial steps often involve the displacement of the chlorine atom.
Caption: Simplified metabolic pathway of Propachlor in soil.
In mammalian systems, propachlor is rapidly metabolized, with the majority of metabolites being excreted in the urine.[2][3] Studies in rats have identified numerous metabolites, indicating complex metabolic pathways that can vary between species and environmental conditions.[2]
References
Assessing Microbial Activity: A Comparative Guide to Using Propachlor Degradation as an Indicator
For researchers, scientists, and drug development professionals, accurately quantifying microbial activity is a cornerstone of environmental microbiology, bioremediation studies, and understanding the fate of xenobiotics. While numerous methods exist, this guide explores the validation of using the biodegradation of the herbicide Propachlor as a specific indicator of microbial metabolic activity. This approach is compared with established, broad-spectrum techniques for measuring microbial viability and activity.
The central premise is that the rate and extent of Propachlor degradation, measured by the disappearance of the parent compound or the appearance of its metabolites, can serve as a proxy for the activity of specific microbial populations capable of its biotransformation.
Comparative Analysis of Methodologies
The use of Propachlor degradation as an indicator is a specialized method, providing insights into a specific metabolic capability. Its performance is best understood when compared with conventional methods that measure overall microbial activity. The following table summarizes these comparisons.
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Key Applications |
| Propachlor Degradation | Measurement of parent compound depletion or metabolite formation (e.g., N-isopropylacetanilide, Catechol) via chromatography (HPLC, GC-MS).[1][2] | - High specificity for Propachlor-degrading microbes.- Provides direct evidence of biodegradation of a specific pollutant.[3] - Can be highly sensitive and quantitative. | - Not a general indicator of total microbial activity.- Requires specialized analytical equipment (HPLC, GC-MS).[1][2]- Degradation pathways can vary between microbial species.[1] | Low to Medium | - Bioremediation studies.- Assessing the environmental fate of herbicides.- Screening for specialized microbial strains. |
| Agar Diffusion Assays | Measures the zone of growth inhibition of a microorganism around a test compound diffused into agar. | - Simple and low cost.- Versatile for various antimicrobial agents.[3] - Standardized protocols ensure result comparability.[3] | - Provides qualitative or semi-quantitative results.- Less sensitive than dilution methods.- Results can be available in 18-48 hours.[3] | High | - Screening for antimicrobial properties of new compounds.- Routine antibiotic susceptibility testing. |
| Broth Dilution | Determines the Minimum Inhibitory Concentration (MIC) of a substance by observing microbial growth in a liquid medium with serial dilutions of the test agent. | - Quantitative (provides MIC).- Can be performed in macrodilution (tubes) or microdilution (96-well plates) formats.[3] | - Can be more labor-intensive than diffusion methods.- Turbidity-based readings can be subjective. | Medium to High (Microdilution) | - Determining precise antimicrobial efficacy.- High-throughput screening of compound libraries. |
| Fluorescence-Based Assays | Utilizes fluorescent dyes that indicate cell viability (e.g., based on membrane integrity or enzymatic activity). | - High sensitivity.- Amenable to high-throughput screening and flow cytometry. | - Potential for interaction between dyes and test compounds.- Esterase activity can be strain-dependent. | High | - Rapid viability testing.- Antimicrobial screening.- Biofilm analysis. |
| Plate Counts | Enumerates viable cells by counting the number of colonies that grow on a solid medium after serial dilution of a sample. | - Provides a direct count of viable, culturable cells.- Widely accepted and understood method. | - Time-consuming (incubation period required).- Biased towards culturable microorganisms.- Can have high variability. | Low | - Enumeration of bacteria in environmental or clinical samples.- Assessing the efficacy of disinfectants. |
Experimental Protocols
Measuring Propachlor Degradation (Indicator Method)
This protocol outlines the general steps to quantify microbial activity by measuring the degradation of Propachlor.
-
Culture Preparation :
-
Sample Collection and Extraction :
-
Collect aliquots of the culture at various time points.
-
Separate the microbial cells from the supernatant by centrifugation.
-
Extract the supernatant with an organic solvent like dichloromethane to isolate Propachlor and its metabolites.
-
-
Analytical Quantification :
-
Analyze the organic extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
-
HPLC Analysis : Use a C18 column with a mobile phase such as 40% acetonitrile in water. Monitor the eluent at a wavelength of 214 nm.[1]
-
GC-MS Analysis : Use a methyl silicone capillary column with a temperature program (e.g., 70 to 220°C).[1]
-
Quantify the decrease in the Propachlor peak area and/or the increase in the peak areas of known metabolites over time by comparing with standard curves.
-
Broth Microdilution (Comparative Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a substance, a common measure of antimicrobial activity.
-
Preparation of Microtiter Plate :
-
Dispense sterile growth medium into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the test compound across the wells.
-
Leave positive (microbes, no compound) and negative (no microbes, no compound) control wells.
-
-
Inoculation :
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Add the microbial inoculum to each well (except the negative control).
-
-
Incubation :
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Data Analysis :
-
Determine the MIC by visual inspection for the lowest concentration that inhibits microbial growth (i.e., no turbidity).
-
Alternatively, use a plate reader to measure the optical density at a specific wavelength (e.g., 600 nm).
-
Visualizing the Process
Propachlor Biodegradation Pathways
The degradation of Propachlor can proceed via different pathways depending on the microbial species. The diagram below illustrates two known pathways initiated by dehalogenation, as observed in Pseudomonas sp. and Acinetobacter sp.[1] The formation of metabolites like N-isopropylacetanilide and Catechol can be monitored as indicators of microbial activity.
References
- 1. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of two novel propachlor degradation pathways in two species of soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicological Profile: Propachlor vs. Propachlor-2-hydroxy
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative toxicological overview of the herbicide propachlor and its environmental metabolite, Propachlor-2-hydroxy. The information is compiled from various scientific sources to facilitate an objective assessment of their relative toxicities. While extensive data is available for the parent compound, propachlor, there is a notable lack of specific quantitative toxicity data for this compound in the public domain.
Executive Summary
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for propachlor. No quantitative data for this compound was identified in the reviewed literature.
| Toxicological Endpoint | Propachlor | This compound | Reference |
| Acute Oral Toxicity (LD50) | 710 mg/kg (rat) | Data not available | [1] |
| 290 mg/kg (mouse) | Data not available | [1] | |
| Acute Dermal Toxicity (LD50) | >20,000 mg/kg (rabbit, technical propachlor 94.5%) | Data not available | [2] |
| Short-term Toxicity (90-day, dietary) | NOAEL: 12 mg/kg/day (rat) | Data not available | |
| Long-term Toxicity (2-year, dietary) | NOAEL: 2.0 mg/kg bw/day (rat) | Data not available | |
| Carcinogenicity | No evidence of carcinogenicity in mice, rats, and dogs. | Data not available | [3] |
| Genotoxicity | Not considered to be genotoxic based on in vitro and in vivo studies. | Data not available | [3] |
| Reproductive & Developmental Toxicity | No evidence of reproductive or developmental effects in a 2-generation rat study. | Data not available | [3] |
Experimental Protocols
Detailed experimental methodologies for the key toxicological studies cited are crucial for the interpretation and replication of findings. Below are summaries of typical protocols used for assessing the toxicity of compounds like propachlor.
Acute Oral Toxicity (LD50) Study
A standard acute oral toxicity study, such as one following OECD Guideline 423, would involve the following steps:
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are used.
-
Dosage: The test substance is administered in a single dose by gavage. A sequential dosing approach is used, starting with a dose expected to be moderately toxic.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using appropriate statistical methods.
Sub-chronic (90-day) and Chronic (2-year) Toxicity Studies
These studies, often conducted according to OECD Guidelines 408 and 452 respectively, share a similar experimental design:
-
Test Animals: Rodents (usually rats and mice) of both sexes are used.
-
Administration: The test substance is administered daily in the diet or by gavage for the duration of the study (90 days for sub-chronic, 2 years for chronic). At least three dose levels and a control group are included.
-
In-life Observations: Regular observations include clinical signs, body weight, food consumption, and detailed clinical examinations.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues is examined microscopically.
-
Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.
Visualizations
Propachlor Metabolism and Formation of this compound
The following diagram illustrates the metabolic pathway leading to the formation of this compound from propachlor.
General Experimental Workflow for In Vitro Cytotoxicity Assay
This diagram outlines a typical workflow for assessing the cytotoxicity of a compound using a cell-based assay.
Conclusion
The available data indicates that propachlor exhibits moderate acute toxicity and has the potential for long-term effects on the liver and thyroid in animal models. A significant data gap exists regarding the toxicity of its metabolite, this compound. Given that metabolites of pesticides can sometimes be more toxic than the parent compound, further research into the toxicological profile of this compound is warranted to fully understand the environmental and health risks associated with propachlor use. Researchers and drug development professionals should be aware of this data gap when evaluating the safety of propachlor and its derivatives.
References
Safety Operating Guide
Safe Disposal of Propachlor-2-hydroxy: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Propachlor is classified as a moderately hazardous substance, a potential carcinogen, and is known to be very toxic to aquatic organisms.[1] Its derivatives, including Propachlor-2-hydroxy, should be handled with the same level of caution.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a dust mask or respirator may be necessary.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid creating dust if the compound is in solid form.
-
Prevent contact with skin, eyes, and clothing.
-
Do not flush into surface water or the sanitary sewer system.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Due to the hazardous nature of the parent compound, Propachlor, any waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless they are known to be compatible. Keep it separate from strong acids, bases, and oxidizing agents.[2]
Step 2: Containerization
-
Primary Container: Collect this compound waste in a dedicated, properly labeled, and sealable container. The container must be chemically compatible with the waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "2-hydroxy-N-(1-methylethyl)-N-phenyl acetamide"), and the accumulation start date.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to prevent spills.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Adhere to institutional and regulatory limits on the volume of hazardous waste that can be stored in a satellite accumulation area (typically up to 55 gallons).
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Incineration: High-temperature incineration is the recommended disposal method for many pesticides and their derivatives to ensure complete destruction.[3]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
Quantitative Data and Regulatory Limits
| Parameter | Guideline / Limit | Source |
| Hazard Classification | Moderately Hazardous (Propachlor) | [4] |
| Aquatic Toxicity | Very toxic to aquatic organisms (Propachlor) | [1] |
| Storage Time Limit (Academic Labs) | Up to 12 months in the laboratory | [1] |
| Satellite Accumulation Limit | Up to 55 gallons of hazardous waste | [1] |
| Disposal Method | Must be disposed of as hazardous waste | [1] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the general principles of chemical waste treatment can be applied in a controlled setting by trained professionals. Advanced Oxidation Processes (AOPs), such as ozonation or UV/H2O2 treatment, have been shown to be effective in degrading pesticides like Propachlor in water.[5] However, these methods should only be carried out by qualified personnel in facilities designed for such chemical treatments.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal.
References
Navigating the Safe Handling of Propachlor-2-hydroxy: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Propachlor-2-hydroxy, a metabolite of the herbicide Propachlor. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known properties of the parent compound, Propachlor, and established best practices for handling potentially hazardous research chemicals.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Material/Standard |
| Hands | Chemical-resistant gloves | Nitrile or neoprene, elbow-length |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield is recommended when there is a risk of splashing. | ANSI Z87.1 certified |
| Body | Laboratory coat or chemical-resistant suit | Coated or laminated fabrics |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of aerosol generation. | NIOSH-approved respirator with appropriate cartridges |
| Feet | Closed-toe shoes | --- |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is vital to prevent contamination and ensure the well-being of laboratory personnel.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Work Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Transferring: Conduct all weighing and transferring of the compound within the chemical fume hood. Use a spatula or other appropriate tools to handle the solid material. Avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Decontamination: After each use, decontaminate all surfaces, equipment, and glassware that have come into contact with this compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly sealed and clearly labeled.[1]
Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is a critical component of laboratory safety.
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing and launder it before reuse.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[1] |
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, liners, absorbent material) and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Label waste containers with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.
Visualizing the Workflow
To further clarify the procedural steps for safe handling and disposal, the following workflow diagram is provided.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
